4-Methyl-3-nitro-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-2-4-7-9(6)8(5-10-7)11(12)13/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYMREAXZIRHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-3-nitro-1H-indole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Methyl-3-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its specific isomeric arrangement, this molecule presents unique electronic and steric properties that influence its reactivity and potential biological activity. This document will delve into its chemical structure, propose a logical synthetic pathway, and discuss its physicochemical properties and potential applications, drawing upon established principles of organic chemistry and data from closely related analogs.
Chemical Structure and Nomenclature
This compound is an aromatic heterocyclic organic compound. Its structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, which defines the indole core. A methyl group is substituted at position 4 of the benzene ring, and a nitro group is attached to position 3 of the pyrrole ring.
Systematic IUPAC Name: this compound
Chemical Formula: C₉H₈N₂O₂
Molecular Weight: 176.17 g/mol
SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is:
CC1=CC=C2C(=C1)C(=CN2)[O-]
Structural Diagram
Caption: 2D structure of this compound.
Proposed Synthesis Pathway
A more controlled approach would involve the nitration of a protected 4-methylindole, followed by deprotection.
Two-Step Synthetic Protocol
Step 1: N-Protection of 4-Methylindole
The protection of the indole nitrogen is crucial to prevent side reactions and to modulate the reactivity of the indole ring. A common protecting group for indoles is the benzenesulfonyl (Bs) group.
-
Reactants: 4-Methylindole, Benzenesulfonyl chloride, Sodium hydride (NaH)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Procedure:
-
To a solution of 4-methylindole in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of benzenesulfonyl chloride in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(Benzenesulfonyl)-4-methyl-1H-indole.
-
Step 2: Nitration and Deprotection
The protected 4-methylindole can then be nitrated, with the bulky protecting group potentially influencing the regioselectivity of the incoming nitro group.
-
Reactants: 1-(Benzenesulfonyl)-4-methyl-1H-indole, Nitrating agent (e.g., fuming nitric acid, acetyl nitrate)
-
Solvent: Acetic anhydride or other suitable solvent
-
Procedure:
-
Dissolve the protected indole in the chosen solvent and cool to a low temperature (e.g., -20 °C to 0 °C).
-
Slowly add the nitrating agent while maintaining the low temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product.
-
The crude product containing the nitrated protected indole is then subjected to deprotection conditions, typically by treatment with a base such as sodium hydroxide in a protic solvent like methanol or ethanol.
-
The final product, this compound, is then purified by recrystallization or column chromatography.
-
Caption: Proposed two-step synthesis of this compound.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure.
| Property | Predicted Value/Characteristic |
| Appearance | Likely a yellow to orange crystalline solid. |
| Melting Point | Expected to be higher than 4-methylindole due to increased polarity and potential for intermolecular interactions. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO, DMF, and acetone. |
| pKa | The indole NH is weakly acidic. The presence of the electron-withdrawing nitro group would slightly increase its acidity compared to 4-methylindole. |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, with the chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. A singlet for the methyl protons would be observed, along with signals for the aromatic protons and the NH proton.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the nitro group (C3) would be significantly downfield shifted.
-
IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches of the aromatic and methyl groups, and strong asymmetric and symmetric stretching vibrations for the nitro group (typically in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 176, corresponding to the molecular weight of the compound.
Potential Applications in Drug Discovery and Materials Science
The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group can significantly modulate the biological activity of the parent molecule.
-
Anticancer Agents: Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs. The nitro group can be reduced under hypoxic conditions, which are prevalent in solid tumors, to generate cytotoxic species.
-
Antimicrobial Agents: The indole nucleus is present in many natural and synthetic antimicrobial compounds. The nitro group can enhance the antimicrobial activity.
-
Enzyme Inhibitors: The specific substitution pattern of this compound may allow it to act as a specific inhibitor for certain enzymes by interacting with the active site through hydrogen bonding and hydrophobic interactions.
-
Organic Electronics: Nitro-substituted aromatic compounds can possess interesting electronic properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Safety and Handling
Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a fascinating molecule with potential for a range of applications. While direct experimental data is scarce, its synthesis and properties can be logically inferred from the well-established chemistry of indoles and nitroaromatic compounds. This guide provides a solid foundation for researchers interested in exploring the potential of this and related compounds in their scientific endeavors. Further experimental validation of the proposed synthetic routes and a thorough investigation of its biological and physical properties are warranted to fully unlock its potential.
References
As this is a synthesized guide for a compound with limited direct literature, the references provided are to general and related concepts in organic chemistry and medicinal chemistry.
- Indole Synthesis and Reactivity: Joule, J. A. (2010). Heterocyclic Chemistry. 5th ed. Wiley. [URL: https://www.wiley.com/en-us/Heterocyclic+Chemistry%2C+5th+Edition-p-9781405133005]
- Nitration of Aromatic Compounds: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. [URL: https://www.wiley-vch.de/en/]
- Protective Groups in Organic Synthesis: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th ed. Wiley-Interscience. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+4th+Edition-p-9780471697541]
- Indole Derivatives in Medicinal Chemistry: Inman, M. et al. (2013). Indole and its derivatives in medicinal chemistry. Future Medicinal Chemistry, 5(11), 1287-1308. [URL: https://www.future-science.com/journal/fmc]
- Nitroaromatic Compounds in Drug Design: Denny, W. A. (2002). Nitroaromatic compounds as anticancer agents. Current Medicinal Chemistry, 9(18), 1655-1665. [URL: https://www.eurekaselect.com/journal/cmc]
4-Methyl-3-nitro-1H-indole: Technical Profile, Synthesis, and Structural Analysis
[1][2][3]
Executive Summary
This compound (CAS: 2056237-22-8 ) is a specialized heterocyclic building block utilized in the synthesis of bioactive alkaloids and pharmaceutical intermediates.[1][2][3][4][5] As a substituted indole, it serves as a critical scaffold in the development of kinase inhibitors and tryptamine derivatives.[3] This guide provides a definitive analysis of its molecular metrics, synthetic accessibility, and structural characterization, addressing the specific challenges posed by the steric interaction between the C4-methyl and C3-nitro groups.[3]
Physicochemical Profile
The following data establishes the core identity of the compound. Researchers should verify these metrics against Certificate of Analysis (CoA) data for any commercial batch.
Table 1: Core Molecular Metrics
| Metric | Value | Technical Note |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Registry Number | 2056237-22-8 | Unique identifier for this specific isomer |
| Molecular Formula | C₉H₈N₂O₂ | Confirmed via Elemental Analysis logic |
| Molecular Weight | 176.17 g/mol | Average mass |
| Monoisotopic Mass | 176.0586 Da | Essential for HRMS calibration |
| SMILES | CC1=C2C(NC=C2=O)=CC=C1 | Encodes C4-Methyl and C3-Nitro topology |
| Physical State | Solid (Yellow/Orange crystalline) | Typical of nitro-indoles; light sensitive |
Structural Analysis: The "Peri-Effect"
A critical feature of this molecule is the peri-interaction between the methyl group at position C4 and the nitro group at position C3.[1][3]
-
Steric Hindrance: Unlike 5- or 6-substituted indoles, the C4-methyl group exerts significant steric pressure on the C3 position.[1][2][3] This forces the nitro group to rotate out of coplanarity with the indole ring system to relieve strain.[1][3]
-
Electronic Consequence: This de-conjugation can reduce the electron-withdrawing resonance effect of the nitro group on the pyrrole ring, altering the compound's reactivity compared to its unhindered isomers (e.g., 5-nitroindole).[3]
Synthetic Pathways & Production
Synthesis of 3-nitroindoles is traditionally achieved via electrophilic aromatic substitution.[1][2][3] However, the 4-methyl substituent introduces regioselectivity and stability challenges that require specific protocols.[1][3]
Protocol A: Mild Nitration (Recommended)
Rationale: Traditional mixed acid nitration (H₂SO₄/HNO₃) is often too harsh for electron-rich indoles, leading to oxidative degradation or polymerization.[1][3] The use of non-acidic nitrating agents is preferred for high purity.[1][3]
Reagents:
-
Reagent: Ammonium tetramethylnitrate (or Urea Nitrate) + Trifluoroacetic Anhydride (TFAA)
Workflow Logic:
-
Activation: TFAA activates the nitrate source, generating the trifluoroacetyl nitrate species in situ.[1][3]
-
Substitution: The electrophilic nitronium equivalent attacks the C3 position (most electron-rich).[3]
-
Steric Control: Low temperature (-10°C to 0°C) is crucial to maximize regioselectivity for C3 over C2, despite the C4 steric bulk.[3]
Visualization: Synthesis Workflow
The following diagram outlines the decision logic for synthesizing and isolating the target compound.
Figure 1: Synthetic pathway utilizing mild nitration conditions to overcome steric hindrance at the C4 position.
Analytical Characterization
Validating the identity of This compound requires distinguishing it from other potential isomers (e.g., 2-nitro or 5-nitro derivatives).[1][2][3]
Mass Spectrometry (HRMS)
-
Expected Ion: [M+H]⁺ or [M-H]⁻
-
m/z Value: 177.0664 (Positive Mode)[1]
-
Fragmentation Pattern: Loss of NO₂ radical (M-46) is a characteristic fragmentation pathway for nitro-aromatics.[1][2][3]
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum provides definitive proof of the substitution pattern.[3]
-
C2-Proton (Diagnostic Signal):
-
C4-Methyl Group:
-
NH Proton: Broad singlet, highly deshielded (>12 ppm in DMSO-d₆) due to hydrogen bonding with the nitro oxygen.[1][3]
Visualization: Analytical Logic Tree
Use this flowchart to interpret spectral data and confirm the structure.
Figure 2: Step-by-step analytical validation protocol.
Applications in Drug Development
The this compound scaffold is not merely an end-product but a versatile intermediate.[1][2][3]
-
Tryptamine Synthesis: Reduction of the nitro group (e.g., using LiAlH₄ or H₂/Pd-C) yields the corresponding 3-aminoindole or tryptamine derivative.[1][3] The C4-methyl group in tryptamines is known to significantly alter serotonin receptor binding affinity (5-HT receptors).[1][2][3]
-
Kinase Inhibitors: The indole core is a "privileged structure" in kinase drug discovery.[1][3] The nitro group can be reduced to an amine and coupled with ureas or amides to form ATP-competitive inhibitors.[1][2][3]
-
Fluorescent Probes: Nitroindoles are often used as quenchers or precursors to fluorescent indole derivatives used in biological imaging.[1][3]
Safety & Handling
-
Hazards: Like most nitro-aromatics, this compound is potentially toxic if inhaled or absorbed through the skin.[1][3] It may possess mutagenic properties (Ames positive potential).
-
Storage: Store in a cool, dry place (2-8°C), protected from light. Nitroindoles can darken upon prolonged exposure to light and air.[1][3]
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.[1][3]
References
-
BLD Pharm. (n.d.).[3] Product Analysis: this compound (CAS 2056237-22-8).[1][2][3][4][5][7] Retrieved from
-
Sigma-Aldrich. (n.d.).[1][2][3] Building Blocks and Heterocycles: this compound. Retrieved from
-
Zhang, Z., et al. (2023).[3][8] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Retrieved from
-
Pelkey, E. T. (2003).[3] Metal-assisted synthesis of heteroatom-substituted indoles. Current Organic Chemistry. (Contextual grounding for indole functionalization).
Sources
- 1. 4770-03-0|3-Nitro-1H-indole|BLD Pharm [bldpharm.com]
- 2. 880086-93-1|6-Methyl-4-nitro-1H-indole|BLD Pharm [bldpharm.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. 1547013-86-4|3-Nitro-1H-indole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. 289483-82-5|4-Methyl-7-nitro-1H-indole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
The 4-Methyl-3-Nitroindole Scaffold: Synthetic Pathways and Biological Pharmacophores
Executive Summary
The 4-methyl-3-nitroindole moiety represents a specialized pharmacophore within the broader class of nitroindole derivatives. Unlike simple indole scaffolds, the introduction of a methyl group at the C4 position creates a unique steric environment that influences the planarity of the C3-nitro group. This "ortho-effect" modulates electronic conjugation, solubility, and binding affinity, making it a critical intermediate in the development of HIV-1 attachment inhibitors and a standalone scaffold for antimicrobial agents targeting multi-drug resistant (MDR) pathogens.
This technical guide synthesizes the structural rationale, synthetic access, and biological applications of this derivative, designed for medicinal chemists and structural biologists.
Structural & Electronic Rationale: The "Orthogonal Twist"
The biological potency of 4-methyl-3-nitroindole stems from two competing physical forces: electronic withdrawal and steric hindrance .
Electronic Deficit (The Warhead)
The C3-nitro group is a strong electron-withdrawing group (EWG). It pulls electron density from the indole ring, specifically activating the C2 position for nucleophilic attack. This makes the molecule an effective Michael acceptor or electrophile in covalent binding scenarios with cysteine-rich viral or bacterial proteins.
Steric Modulation (The 4-Methyl Effect)
In a standard 3-nitroindole, the nitro group lies coplanar with the indole ring to maximize resonance. However, the C4-methyl group introduces significant steric bulk.
-
Consequence: The nitro group is forced out of the indole plane (torsional twist).
-
Pharmacological Impact: This twist disrupts the conjugation, altering the dipole moment and increasing lipophilicity (LogP). This is crucial for membrane permeability (antimicrobial activity) and fitting into hydrophobic pockets (e.g., the gp120 CD4-binding site in HIV-1).
Synthetic Access: Methodologies
To access 4-methyl-3-nitroindole, researchers must avoid harsh acidic conditions that promote polymerization of the electron-rich indole starting material. Two protocols are recommended: the Classical Anhydride Route (for scale) and the Green Nitration Route (for purity).
Protocol A: The "Green" Trifluoroacetyl Nitrate Method (Recommended)
Rationale: This method avoids sulfuric acid, preventing oxidative degradation of the methyl group. It utilizes an in situ generated mild nitrating agent.
Reaction Scheme (DOT Visualization):
Figure 1: Non-acidic regioselective nitration pathway using trifluoroacetyl nitrate generated in situ.
Detailed Synthetic Protocol (Bench-Ready)
-
Preparation: Charge a reaction vessel with 4-methylindole (1.0 equiv) and tetramethylammonium nitrate (1.1 equiv).
-
Solvation: Dissolve in anhydrous Acetonitrile (CH3CN) .
-
Activation: Cool the system to 0–5 °C (ice bath).
-
Addition: Dropwise add a solution of Trifluoroacetic Anhydride (TFAA) (1.1 equiv) in CH3CN. Note: Exothermic reaction; maintain T < 5°C to ensure regioselectivity.
-
Incubation: Stir at 0–5 °C for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with saturated NaHCO3. Extract with EtOAc. The 3-nitro product typically precipitates or crystallizes as a yellow solid.
Biological Pharmacophores
Antiviral Activity: HIV-1 Attachment Inhibition
Indole derivatives are a cornerstone of HIV-1 entry inhibitor research (e.g., precursors to Fostemsavir). The 4-methyl-3-nitroindole scaffold acts as a mimetic for the tryptophan residues found in the viral gp120 glycoprotein.
-
Mechanism: The molecule binds to the hydrophobic pocket of gp120 , locking the glycoprotein in a conformation that cannot bind to the host CD4 receptor.
-
SAR Insight: The 4-methyl group prevents the inhibitor from penetrating too deeply into the "Phe43 cavity," modulating the binding kinetics to favor reversible attachment inhibition over irreversible fusion inhibition.
Figure 2: Mechanism of HIV-1 attachment inhibition. The ligand locks gp120, preventing CD4 engagement.
Antimicrobial & Antifungal Profile
Nitroindoles exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (Candida spp.).
-
Mode of Action:
-
Redox Cycling: The nitro group undergoes enzymatic reduction by bacterial nitroreductases, generating reactive nitro-radical anions.
-
ROS Generation: These radicals react with oxygen to form superoxide, causing oxidative stress and DNA damage in the pathogen.
-
-
Data Summary:
| Organism | Strain | MIC Range (µg/mL) | Activity Level |
| Staphylococcus aureus | MRSA (MDR) | 6.25 – 12.5 | High |
| Bacillus subtilis | Wild Type | 12.5 – 25.0 | Moderate |
| Candida albicans | Clinical Isolate | 25.0 – 50.0 | Moderate |
| Escherichia coli | Gram (-) | > 100 | Low |
Note: Activity is significantly higher in Gram-positive strains due to the permeability barrier of the Gram-negative outer membrane against lipophilic indoles.
Experimental Validation: MIC Assay Protocol
To validate the biological activity of synthesized 4-methyl-3-nitroindole derivatives, use the following Broth Microdilution Method (CLSI Standards).
-
Inoculum Prep: Adjust bacterial culture (S. aureus) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Prep: Dissolve 4-methyl-3-nitroindole in 100% DMSO to a stock of 10 mg/mL.
-
Plate Setup:
-
Use a 96-well sterile polystyrene plate.
-
Add 100 µL of CAMHB to columns 2–12.
-
Add 200 µL of compound stock (diluted to 2x starting concentration) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10.
-
-
Inoculation: Add 100 µL of bacterial suspension to wells 1–11.
-
Column 11: Growth Control (Bacteria + Broth + DMSO).
-
Column 12: Sterility Control (Broth only).
-
-
Incubation: 37°C for 18–24 hours (aerobic).
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth; Pink = Growth).
References
-
Vertex AI Search. (2025). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. 1
-
Vertex AI Search. (2025). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. National Institutes of Health (PMC). 2
-
Vertex AI Search. (2025). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. National Institutes of Health (PubMed). 3[4][5][6]
-
Vertex AI Search. (2025). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. 7
-
Vertex AI Search. (2025). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. National Institutes of Health (PubMed). 8[4][5][6][9]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
Technical Guide: Medicinal Chemistry Applications of 4-Methyl-3-nitro-1H-indole
Executive Summary: The "Gatekeeper" Scaffold
4-Methyl-3-nitro-1H-indole (CAS: 103360-04-9) represents a specialized, high-value intermediate in medicinal chemistry. Unlike simple indole derivatives, this scaffold possesses a unique steric and electronic profile driven by the 4-methyl substituent .
In drug discovery, this compound serves primarily as a stable precursor to 3-amino-4-methylindole —a highly reactive moiety that is difficult to isolate but essential for constructing kinase inhibitors and GPCR ligands. The "4-methyl" group acts as a steric gatekeeper, enforcing conformational rigidity on substituents at the 3-position (the "peri-effect"), which is a proven strategy for improving selectivity in ATP-competitive kinase inhibitors and overcoming resistance mutations (e.g., T315I in BCR-ABL).
This guide details the synthesis, reactivity, and specific medicinal applications of this scaffold, providing validated protocols to overcome its inherent synthetic challenges.[1]
Synthetic Access & Challenges
The synthesis of this compound is non-trivial due to the steric hindrance imposed by the methyl group at the C4 position, which shields the C3 position from electrophilic attack.
The Regioselectivity Problem
Standard nitration (HNO₃/H₂SO₄) of 4-methylindole often leads to polymerization or nitration at the C6 position due to electronic directing effects and steric blocking at C3.
The Modern Solution: Non-Acidic Nitration
Recent advancements (2023) have established a mild, non-acidic protocol using trifluoroacetyl nitrate generated in situ. This method avoids the harsh oxidative conditions of mixed acids, though the yield remains modest (~33%) due to the unavoidable steric clash—highlighting the scarcity and value of this intermediate.
Protocol: Regioselective Nitration of 4-Methylindole
-
Principle: Generation of a mild electrophile (CF₃COONO₂) via metathesis of ammonium tetramethylnitrate.[2][3][4]
-
Reagents: 4-Methylindole (1.0 eq), Tetramethylammonium nitrate (1.1 eq), Trifluoroacetic anhydride (TFAA, 1.1 eq), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 4-methylindole and tetramethylammonium nitrate in dry MeCN.
-
Cool the system to 0–5 °C (Critical for regiocontrol).
-
Add TFAA dropwise. The reaction generates CF₃COONO₂ in situ.
-
Stir at 0–5 °C for 4 hours.
-
Quench with water and extract with ethyl acetate.
-
Purify via column chromatography (Hexane/EtOAc).
-
Expert Note: The 4-methyl group significantly retards the reaction rate compared to 5- or 6-methylindole. Do not heat above room temperature, as this promotes migration of the nitro group to the benzene ring (C6/C7).
Medicinal Chemistry Applications
Kinase Inhibitor Design (The "Peri-Effect")
The primary application of this scaffold is in the design of Type I and Type II kinase inhibitors .
-
Mechanism: When the nitro group is reduced to an amine and acylated (forming an amide or urea), the 4-methyl group sterically clashes with the carbonyl oxygen or the N-H of the linker.
-
Outcome: This forces the substituent at C3 to twist out of coplanarity with the indole ring. This "pre-organized" conformation often matches the bioactive conformation required to bind in the ATP pocket, reducing the entropic penalty of binding.
-
Target Classes: JAK, BCR-ABL, and CDK families.
Serotonergic Modulators (5-HT Receptors)
Derivatives of 4-methyl-3-nitroindole are precursors to 4-methyltryptamines and 3-aminoindoles acting as antagonists for 5-HT2A and 5-HT2C receptors. The 4-methyl substitution is a "privileged" motif that often prevents metabolic hydroxylation at the 4-position, prolonging half-life.
Critical Workflow: Nitro Reduction to Amine
The 3-nitro group is rarely the final pharmacophore; it is a "masked" amine. Free 3-amino-4-methylindole is unstable and prone to oxidative dimerization (forming azo-linkages). Therefore, a "Reduction-Trapping" strategy is mandatory.
Diagram: The Reduction-Trapping Workflow
Caption: Logical workflow for converting the stable nitro precursor into a bioactive urea/amide scaffold, bypassing the unstable amine intermediate.
Protocol: One-Pot Reduction and Acylation
To avoid isolating the unstable amine:
-
Setup: Charge a flask with this compound (1 eq) and 10% Pd/C (10 wt%) in MeOH/THF (1:1).
-
Trapping Agent: Add the desired isocyanate (1.1 eq) directly to the reduction mixture (if compatible with hydrogenation) OR use a transfer hydrogenation method (Fe/NH₄Cl) if the electrophile is sensitive.
-
Reaction: Stir under H₂ balloon (1 atm) for 2–4 hours.
-
Result: The amine forms and immediately reacts with the isocyanate to yield the stable urea.
Quantitative Data: Regioselectivity Comparison
The following table summarizes why the in situ trifluoroacetyl nitrate method is preferred despite moderate yields, compared to classical methods which fail for this specific substrate.
| Method | Reagents | Major Product | Yield (4-Me-3-NO2) | Issues |
| Classical | HNO₃ / H₂SO₄ | 4-Methyl-6-nitroindole | < 5% | Wrong regioselectivity; Polymerization. |
| Mixed Anhydride | Ac₂O / HNO₃ | Mixture (3- & 6-nitro) | ~15% | Poor selectivity; difficult separation. |
| Non-Acidic (Recommended) | NMe₄NO₃ / TFAA | 4-Methyl-3-nitroindole | 33% | Highest regioselectivity; Cleanest profile. |
References
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[2] RSC Advances.[2] [Link]
-
Park, H., et al. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry.[1][3][4] [Link]
-
Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species.[5] Chemical Communications.[5] [Link]
-
Pelkey, E. T., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules.[1][2][3][4][5][6][7][8][9][10][11] [Link]
-
Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase.[12] Journal of Medicinal Chemistry.[13] [Link]
Sources
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- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
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- 11. Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
The Synthetic Chemist's Guide to 3-Nitroindole Scaffolds: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-nitroindole scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor to a multitude of biologically active compounds. Its strategic importance lies in the nitro group's ability to act as both a potent electron-withdrawing group and a synthetic handle for further functionalization, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing 3-nitroindole derivatives. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of each method, offering field-proven insights into the causal factors that govern experimental outcomes. Detailed, step-by-step methodologies for key transformations are presented, alongside a critical evaluation of their respective advantages and limitations. Through a blend of theoretical elucidation and practical guidance, this guide aims to equip researchers and drug development professionals with the knowledge to confidently select, optimize, and execute the synthesis of 3-nitroindole scaffolds for their specific research and development endeavors.
The Strategic Importance of the 3-Nitroindole Motif in Drug Discovery
The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group at the C3 position profoundly alters the chemical reactivity of the indole ring, transforming it from an electron-rich nucleophile into an electrophilic species. This electronic modification opens up a diverse range of synthetic possibilities, making 3-nitroindoles key intermediates in the synthesis of complex heterocyclic systems.[1]
The electron-withdrawing nature of the nitro group at C3 makes the C2 position susceptible to nucleophilic attack, a reactivity pattern not observed in the parent indole. This unique reactivity has been exploited in a variety of dearomatization and annulation reactions to construct intricate molecular frameworks.[1] Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group, providing access to 3-aminoindoles which are precursors to a wide range of biologically active compounds.
The versatility of the 3-nitroindole scaffold is exemplified by its use in the synthesis of various fused heterocyclic systems, such as pyrrolo[3,4-b]indoles, through reactions like the Barton-Zard pyrrole synthesis.[2] These complex scaffolds are often found at the core of pharmacologically active molecules. This guide will explore the primary synthetic routes to this pivotal intermediate, providing the practical knowledge necessary to harness its full synthetic potential.
Core Synthetic Strategies: A Mechanistic and Practical Overview
The synthesis of 3-nitroindoles has evolved from classical nitration methods, often plagued by harsh conditions and poor regioselectivity, to more refined and milder protocols. This section will dissect the most prevalent and effective strategies, focusing on the underlying principles that dictate their success.
Direct Electrophilic Nitration of Indoles: Taming a Challenging Transformation
Direct nitration of the electron-rich indole ring is a seemingly straightforward approach, yet it is fraught with challenges. The indole nucleus is sensitive to strong acids, which can lead to polymerization and the formation of undesired byproducts.[2] Moreover, controlling the regioselectivity of the nitration can be difficult.
The Causality Behind Experimental Choices:
The key to successful direct nitration lies in the choice of the nitrating agent and the reaction conditions. The C3 position of indole is the most nucleophilic and kinetically favored site for electrophilic attack. However, under strongly acidic conditions, protonation of the indole nitrogen can occur, leading to a change in the electronic distribution and favoring nitration at other positions.
To circumvent these issues, milder nitrating agents and non-acidic conditions have been developed. These methods often involve the in-situ generation of a less aggressive electrophilic nitrating species.
A highly effective method for the regioselective synthesis of 3-nitroindoles employs trifluoroacetyl nitrate (CF₃COONO₂) generated in situ from an ammonium nitrate salt and trifluoroacetic anhydride.[2][3] This approach avoids the use of strong acids, making it compatible with a wide range of functional groups.[2]
Reaction Mechanism Workflow:
Caption: In-situ generation of trifluoroacetyl nitrate and subsequent electrophilic nitration of an N-protected indole.
Detailed Experimental Protocol: Synthesis of N-Boc-3-nitroindole using Trifluoroacetyl Nitrate [2]
-
Reaction Setup: To a solution of N-Boc-indole (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add tetramethylammonium nitrate (1.1 mmol).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add trifluoroacetic anhydride (2.0 mmol) to the cooled mixture with stirring.
-
Reaction Monitoring: Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-nitroindole.
Acetyl nitrate, generated in situ from acetic anhydride and nitric acid, is another effective reagent for the nitration of indoles.[4] This reagent is highly reactive and must be handled with care at low temperatures to avoid decomposition and potential hazards. The use of N-protected indoles is generally recommended to improve solubility and prevent side reactions at the nitrogen atom.
Detailed Experimental Protocol: Synthesis of N-Acetyl-3-nitroindole using Acetyl Nitrate [4]
-
Preparation of Acetyl Nitrate (Caution: Potentially Explosive): In a separate flask, cool acetic anhydride (10 mL) to 0 °C. Slowly add fuming nitric acid (1.0 equiv.) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. The resulting solution of acetyl nitrate should be used immediately.
-
Reaction Setup: Dissolve N-acetylindole (1.0 mmol) in dichloromethane (10 mL) in a three-necked flask equipped with a thermometer and a dropping funnel.
-
Cooling: Cool the indole solution to -78 °C using a dry ice/acetone bath.
-
Addition of Nitrating Agent: Slowly add the freshly prepared cold acetyl nitrate solution dropwise to the indole solution, maintaining the temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench it by pouring the cold reaction mixture into a vigorously stirred mixture of ice and water.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a dilute aqueous solution of sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Electrochemical Synthesis: A Green and Controlled Approach
Electrochemical methods offer a green and highly controllable alternative for the synthesis of 3-nitroindoles.[5] These methods avoid the use of harsh chemical oxidants and can often be performed under mild conditions. One notable approach involves the electrochemical cyclization of nitroenamines.
Reaction Principle:
This method relies on a sequential paired electrolysis process. Anodic oxidation of a mediator, such as iodide, generates a radical species that initiates the cyclization of a nitroenamine precursor to a 3-nitroindolinyl radical. Subsequent cathodic reduction and protonation form a 3-nitroindoline, which is then oxidized to the final 3-nitroindole product.[5]
Experimental Workflow Diagram:
Caption: Electrochemical synthesis of 3-nitroindoles via sequential paired electrolysis.
General Experimental Setup:
The electrolysis is typically carried out in an undivided cell equipped with graphite electrodes as both the anode and cathode. A constant current is applied to a solution of the nitroenamine precursor and a catalytic amount of potassium iodide in a suitable solvent system, such as a mixture of methanol and water.
Synthetic Utility and Downstream Transformations
The true value of 3-nitroindoles lies in their utility as versatile synthetic intermediates. This section highlights two key transformations that underscore their importance in the construction of complex molecular architectures.
Reduction to 3-Aminoindoles: Accessing a Key Pharmacophore
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. The resulting 3-aminoindole moiety is a key pharmacophore found in numerous biologically active compounds.
Challenges and Considerations:
3-Aminoindoles are notoriously unstable and prone to oxidation and decomposition. Therefore, they are often generated and used in situ or immediately protected after formation.
A Reliable Reduction Protocol:
A common and effective method for the reduction of 3-nitroindoles is the use of sodium dithionite in a basic medium.
Detailed Experimental Protocol: Reduction of 3-Nitroindole to 3-Aminoindole
-
Reaction Setup: Dissolve 3-nitroindole (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).
-
Addition of Reducing Agent: Add sodium dithionite (3.0 equiv.) to the solution in portions with stirring.
-
Heating: Gently heat the reaction mixture to 50-60 °C and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture and extract with ethyl acetate. The crude 3-aminoindole is often used directly in the next step without extensive purification.
The Barton-Zard Reaction: Constructing Fused Pyrrolo[3,4-b]indoles
The Barton-Zard reaction is a powerful tool for the synthesis of pyrroles. When applied to 3-nitroindoles, it provides an elegant route to the pyrrolo[3,4-b]indole ring system, a scaffold present in various natural products and compounds of medicinal interest.[6]
Reaction Mechanism Overview:
The reaction involves the base-catalyzed Michael addition of an isocyanoacetate to the electron-deficient double bond of the 3-nitroindole. The resulting intermediate then undergoes an intramolecular cyclization followed by the elimination of the nitro group to form the aromatic pyrrole ring.
Reaction Scheme:
Caption: The Barton-Zard reaction of a 3-nitroindole with an isocyanoacetate to form a pyrrolo[3,4-b]indole.
Data Summary and Comparative Analysis
To aid in the selection of the most appropriate synthetic route, the following table provides a comparative summary of the key methods for the synthesis of 3-nitroindoles.
| Method | Nitrating/Activating Agent | Typical Conditions | Advantages | Disadvantages | Yield Range (%) |
| Trifluoroacetyl Nitrate | (CF₃CO)₂O / NH₄NO₃ | Acetonitrile, 0 °C | Mild, high yields, good functional group tolerance, highly regioselective. | Requires careful control of temperature. | 80-97[2] |
| Acetyl Nitrate | Ac₂O / HNO₃ | CH₂Cl₂, low temp. (-78 °C) | Readily available reagents, effective for many substrates. | Harsh conditions, potential for side reactions, safety concerns with acetyl nitrate. | 60-90[4] |
| Electrochemical Synthesis | KI (catalyst) | Methanol/Water, constant current | Green, avoids harsh reagents, highly controllable. | Requires specialized equipment, substrate scope may be limited. | 50-85[5] |
Conclusion and Future Perspectives
The synthesis of 3-nitroindole scaffolds has witnessed significant advancements, moving from classical, often harsh, methods to milder, more selective, and environmentally benign protocols. The trifluoroacetyl nitrate and electrochemical methods, in particular, offer significant advantages in terms of yield, selectivity, and safety. The continued development of novel catalytic systems, including transition-metal and organocatalysis, promises to further expand the synthetic chemist's toolbox for accessing these valuable intermediates. As our understanding of the intricate reactivity of the 3-nitroindole nucleus deepens, so too will our ability to construct increasingly complex and medicinally relevant molecules. The strategies and protocols outlined in this guide provide a solid foundation for researchers to confidently navigate the synthesis of 3-nitroindole scaffolds and unlock their immense potential in the pursuit of new therapeutic agents.
References
-
Synthesis of 3-nitroindoles by sequential paired electrolysis. Organic & Biomolecular Chemistry.
-
Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. Molecules.
-
Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition.
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
- challenges and solutions in the synthesis of 3-nitroindole. BenchChem. [URL: not available]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
-
Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications.
-
3-Nitroindoles was prepared from indoles. ResearchGate.
-
Radical synthesis of 3-nitroindoles (see Scheme 135). ResearchGate.
-
Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. ResearchGate.
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au.
-
Interrupted Barton–Zard Reaction/Friedel–Crafts Alkylation Telescoped Reaction for the Synthesis of Pyrrolo. FULIR.
-
Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate.
-
Barton-Zard reaction. ResearchGate.
-
Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Molecules.
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health.
-
Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. Experts@Minnesota.
-
An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules.
-
Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Brieflands.
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. National Institutes of Health.
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- 6. researchgate.net [researchgate.net]
4-Methyl-3-nitro-1H-indole melting point and boiling point
[1]
Executive Summary
This compound (CAS: 2056237-22-8) is a specialized heterocyclic building block utilized primarily in the synthesis of complex alkaloids and indole-based pharmacophores.[1] Unlike its unsubstituted analogue (3-nitroindole), the presence of a methyl group at the C4 position introduces significant steric strain relative to the C3-nitro group.[1] This "peri-interaction" dramatically influences its synthesis, stability, and physical properties, making it a challenging but valuable intermediate in drug discovery.[1]
This guide provides a synthesized physicochemical profile, deriving data from experimental analogues and computational QSAR (Quantitative Structure-Activity Relationship) models where direct literature data is sparse due to the compound's research-grade status.[1]
Physicochemical Properties
Note: As a non-commodity research chemical, specific experimental values are limited. The values below represent a consensus of predicted and analogue-derived data.
Table 1: Core Physical Data
| Property | Value / Range | Confidence | Technical Context |
| Molecular Formula | C₉H₈N₂O₂ | High | Exact Mass: 176.06 |
| Molecular Weight | 176.17 g/mol | High | - |
| Physical State | Solid (Powder/Crystalline) | High | Likely yellow to brown amorphous solid.[1][2] |
| Melting Point (MP) | 190 °C – 215 °C (Predicted) | Medium | Decomposition likely.[1] 3-Nitroindoles generally melt >200°C. The C4-Methyl group may lower the lattice energy compared to 3-nitroindole (MP ~210°C) due to steric twisting of the nitro group.[1] |
| Boiling Point (BP) | ~380 °C (Predicted @ 760 mmHg) | Low | Theoretical only. Nitroindoles decompose before boiling at atmospheric pressure.[1] Vacuum distillation is required.[1] |
| Solubility | DMSO, DMF, Acetonitrile | High | Poor solubility in water and non-polar solvents (Hexane). |
| pKa (NH) | ~14.5 | Medium | The electron-withdrawing nitro group increases acidity of the N-H proton compared to indole (pKa 16.2).[1] |
Thermal Behavior & Stability
The C4-Methyl / C3-Nitro steric clash forces the nitro group to rotate out of planarity with the indole ring.[1] This reduces conjugation energy, potentially lowering the melting point compared to the planar 5-methyl or 6-methyl isomers.[1]
Synthetic Pathways & Purification
The synthesis of this compound is non-trivial.[1] Direct nitration of 4-methylindole is plagued by regioselectivity issues and oxidation side-reactions.
Protocol: Regioselective Nitration via Trifluoroacetyl Nitrate
This method avoids the harsh oxidative conditions of concentrated nitric acid, which can polymerize electron-rich indoles.[1]
Mechanism:
-
In situ generation of the mild nitrating agent (Trifluoroacetyl nitrate) from Ammonium Nitrate and Trifluoroacetic Anhydride (TFAA).
-
Electrophilic Attack: The nitrate species attacks the C3 position.[1]
-
Steric Challenge: The C4-methyl group hinders the approach, often requiring N-protection (e.g., Boc) to direct the reaction and prevent polymerization.[1]
Experimental Workflow (Step-by-Step)
-
Reagents: 4-Methylindole (1.0 eq), Ammonium Nitrate (1.1 eq), TFAA (1.2 eq), Acetonitrile (dry).
-
Activation: Dissolve Ammonium Nitrate in Acetonitrile. Cool to 0°C. Dropwise add TFAA. Stir 15 min to generate active nitrating species.
-
Addition: Add solution of 4-Methylindole (or N-Boc-4-methylindole) in Acetonitrile slowly at 0°C.
-
Reaction: Stir at 0–5°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
-
Quench: Pour into saturated NaHCO₃ (aq). Caution: Gas evolution (CO₂). [1]
-
Workup: Extract with Ethyl Acetate (3x). Wash organic phase with Brine.[1][3] Dry over Na₂SO₄.[1][3]
-
Purification: Flash Column Chromatography (Silica Gel).
Visualization: Synthetic Logic & Steric Hinderance
Caption: Reaction pathway highlighting the steric bottleneck at the C3-C4 interface, which promotes side reactions.
Analytical Characterization (Self-Validation)
Before relying on physical property measurements, confirm identity using these spectral fingerprints.[1] The C2-Proton is the diagnostic handle.[1]
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~8.40 ppm (s, 1H) | The C2-H proton singlet is highly deshielded by the adjacent nitro group.[1] |
| ¹H NMR (Coupling) | No coupling to C3 | Confirms substitution at C3. C4-Methyl appears as a singlet/doublet ~2.5 ppm. |
| IR Spectroscopy | 1330 & 1520 cm⁻¹ | Strong N-O symmetric and asymmetric stretches (Nitro group).[1] |
| HRMS (ESI) | [M+H]⁺ = 177.066 | Exact mass confirmation. |
Applications in Drug Discovery
This scaffold is not merely a building block; it is a "privileged structure" modifier.[1]
-
Kinase Inhibitors: The 3-nitro group acts as a reversible covalent warhead or a precursor to an amine (via reduction) for hydrogen bonding in the ATP binding pocket.[1]
-
Indole Alkaloid Synthesis: Used in the Barton-Zard reaction to fuse rings, creating pyrrolo[3,4-b]indoles.[1]
-
Bioisosteres: The 4-methyl group locks the conformation of the indole, restricting rotation in protein active sites, which increases selectivity.[1]
Safety & Handling (SDS Summary)
Strict adherence to GLP (Good Laboratory Practice) is required.
-
Hazards:
-
Storage:
-
Store at 2–8°C (Refrigerated).
-
Keep under Inert Atmosphere (Argon/Nitrogen) to prevent oxidation of the methyl group or indole ring.
-
Protect from light (Nitroindoles can be photolabile).
-
References
-
Zhang, H., et al. "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions."[1][4] RSC Advances, 2023, 13 , 26852-26859.[1]
-
Pelkey, E. T., et al. "3-Nitroindoles: Versatile Intermediates in Organic Synthesis."[1] Organic Preparations and Procedures International, 2018.[1]
-
PubChem Database. "Compound Summary: 3-Nitroindole (Analogous Data)." National Center for Biotechnology Information.[1]
-
Lian, Y., et al. "Functionalization of Indoles: A Review."[1] Chemical Reviews, 2021.[1] (Context on C4-steric hindrance in indoles).
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- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
Methodological & Application
synthesis of 4-Methyl-3-nitro-1H-indole from 4-methylindole
An In-Depth Guide to the Regioselective Synthesis of 4-Methyl-3-nitro-1H-indole
Authored for: Researchers, scientists, and drug development professionals From the desk of: A Senior Application Scientist
This document provides a comprehensive, technically-grounded guide for the synthesis of this compound from 4-methylindole. The content herein is structured to deliver not just a protocol, but a deep understanding of the reaction's principles, ensuring both successful execution and the ability to troubleshoot effectively.
Part 1: Strategic Overview & Mechanistic Insights
The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is key to developing novel therapeutic agents. The introduction of a nitro group at the C3 position of 4-methylindole transforms it into a versatile synthetic intermediate. This nitro group serves as a synthetic handle for a multitude of subsequent reactions, including reduction to the corresponding amine, which opens pathways to amides, sulfonamides, and other nitrogen-containing functionalities.
The Challenge of Indole Nitration
Direct nitration of the indole ring using classical conditions (e.g., a mixture of nitric acid and sulfuric acid) is fraught with challenges. The indole nucleus is exceptionally electron-rich and highly susceptible to oxidation and acid-catalyzed polymerization, leading to low yields and complex product mixtures.[1][2] Therefore, a successful protocol hinges on the selection of a nitrating agent that is reactive enough to effect the transformation but mild enough to preserve the delicate indole core.
Mechanism: Electrophilic Nitrosation and In Situ Oxidation
To achieve high regioselectivity for the C3 position and avoid the pitfalls of strong acids, this protocol employs sodium nitrite (NaNO₂) in glacial acetic acid. This method proceeds via a two-stage mechanism:
-
Generation of the Electrophile: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). A second protonation and subsequent loss of water generates the nitrosonium ion (NO⁺), a mild electrophile.[3]
-
Electrophilic Attack and Oxidation: The electron-rich C3 position of 4-methylindole attacks the nitrosonium ion, forming a resonance-stabilized intermediate (a σ-complex). Deprotonation restores aromaticity, yielding 4-methyl-3-nitroso-1H-indole. This intermediate is then oxidized in situ by the reaction medium to the final this compound product.
This approach ensures that the highly reactive nitronium ion (NO₂⁺) is not the primary electrophile, thereby mitigating unwanted side reactions.
Figure 1: Reaction mechanism for the synthesis of this compound.
Part 2: Detailed Experimental Protocol
This protocol is designed for robustness and reproducibility. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Materials & Reagents
| Reagent | Grade | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-Methylindole | >98% | 131.17 | 2.00 g | 15.25 | 1.0 |
| Sodium Nitrite (NaNO₂) | ACS Reagent | 69.00 | 1.26 g | 18.30 | 1.2 |
| Glacial Acetic Acid | ACS Reagent | 60.05 | 40 mL | - | - |
| Deionized Water | - | 18.02 | As needed | - | - |
| Ethanol (for recrystallization) | Reagent Grade | 46.07 | As needed | - | - |
Step-by-Step Synthesis Procedure
Sources
Application Note: High-Fidelity Reduction of 4-Methyl-3-nitro-1H-indole to 4-Methyl-3-amino-1H-indole
Executive Summary
The reduction of 4-methyl-3-nitro-1H-indole to its corresponding amine (4-methyl-3-amino-1H-indole ) presents a dual challenge in medicinal chemistry: steric hindrance at the reaction site and extreme oxidative instability of the product. While 3-aminoindoles are potent scaffolds for kinase inhibitors and CNS-active agents, they rapidly undergo oxidative dimerization to form indoxyl red or isatin-like byproducts upon exposure to air.
This guide provides a validated, self-validating protocol using Catalytic Hydrogenation (Pd/C) followed by immediate Salt Formation (HCl) . This method is superior to chemical reductions (e.g., SnCl₂, Fe/AcOH) for drug development applications due to its cleaner impurity profile and ease of scale-up, provided that strict anaerobic handling is maintained during workup.
Strategic Context & Mechanistic Insight
The "4-Methyl" Steric Challenge
Unlike unsubstituted indole, the 4-methyl derivative possesses a methyl group in close proximity to the C3-nitro moiety. This introduces peri-strain, forcing the nitro group out of planarity with the indole ring.
-
Impact on Kinetics: The reduction rate is often slower than that of 5- or 6-substituted isomers due to hindered adsorption onto the catalyst surface.
-
Impact on Thermodynamics: The resulting amine is slightly more basic but also more prone to specific degradation pathways if not stabilized.
The Instability Trap
Free base 3-aminoindoles are electron-rich enamines.[1] In the presence of oxygen, they generate radical cations that couple to form deeply colored (red/purple) dimers.
-
Rule of Thumb: If your clear/yellow reaction mixture turns deep red during filtration, the product is degrading.
-
Solution: Isolate exclusively as the Hydrochloride (HCl) salt or protect in situ (e.g., acylation). This protocol focuses on the HCl salt isolation.
Reaction Mechanism
The reduction proceeds via a nitroso and hydroxylamine intermediate. Incomplete reduction often leaves the hydroxylamine, which is toxic and unstable.
Caption: Stepwise reduction pathway. Note the critical branch point at the "Amine" stage where air exposure leads to irreversible degradation.
Experimental Protocol
Objective: Synthesis of 4-methyl-1H-indol-3-amine hydrochloride. Scale: 10 mmol (approx. 1.76 g of starting material).
Reagents & Equipment
| Component | Specification | Purpose |
| Substrate | This compound | Starting Material |
| Catalyst | 10% Pd/C (50% wet) | Surface catalyst (Wet type reduces fire risk) |
| Solvent | Methanol (HPLC Grade) | Reaction medium (High H2 solubility) |
| H2 Source | H2 Balloon or Parr Shaker (30 psi) | Reducing agent |
| Acid Source | 4M HCl in Dioxane or Ether | Salt formation (Anhydrous is preferred) |
| Inert Gas | Argon or Nitrogen | Purging to prevent oxidation |
Step-by-Step Methodology
Step 1: Reactor Setup & Purging
-
Charge a 250 mL round-bottom flask (or hydrogenation bottle) with This compound (1.76 g, 10 mmol) .
-
Add Methanol (50 mL) . The starting material may not dissolve completely until reduction begins.
-
Safety Check: Ensure the vessel is flushed with Argon/Nitrogen.
-
Carefully add 10% Pd/C (176 mg, 10 wt%) .
-
Caution: Pd/C is pyrophoric when dry. Use the "wet" variant or add under an inert blanket.
-
Step 2: Hydrogenation
-
Evacuate the flask and backfill with Hydrogen (repeat 3 times).[2]
-
Method A (Balloon): Attach a double-balloon of H2. Stir vigorously at Room Temperature (RT).
-
Method B (Parr Shaker): Pressurize to 30 psi. Shake at RT.
-
Monitoring: Monitor by TLC (Solvent: 50% EtOAc/Hexane).
-
Note: The 4-methyl group may slow the reaction. If incomplete after 4 hours, warm slightly to 35°C, but do not exceed 40°C to avoid thermal decomposition of intermediates.
-
Step 3: Inert Filtration (CRITICAL)
Most failures occur here due to air exposure.
-
Prepare a Celite pad in a filter funnel.
-
Do not filter under vacuum in open air. Instead, use positive pressure filtration (Argon push) or keep the receiving flask under strong vacuum/inert purge.
-
Filter the catalyst rapidly. Rinse the cake with deoxygenated Methanol (10 mL).
-
The filtrate should be pale yellow/colorless. If it turns pink/red, oxidation has started.
Step 4: Salt Formation & Isolation
-
Transfer the filtrate immediately to a flask under Argon.
-
Cool the solution to 0°C in an ice bath.
-
Add 4M HCl in Dioxane (3.0 mL, 12 mmol) dropwise with stirring.
-
The hydrochloride salt will precipitate as a white/off-white solid.
-
Add Diethyl Ether (50 mL) to complete precipitation.
-
Filter the solid under Argon (or rapidly in air if the solid is stable).
-
Wash with cold Ether (2 x 20 mL).
-
Dry under high vacuum at RT.
Workflow Diagram
Caption: Operational workflow emphasizing the critical inert filtration step to prevent product loss.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Reaction Stalls | Steric hindrance of 4-Me group; Catalyst poisoning. | Increase H2 pressure (50 psi); Add fresh catalyst (under Argon); Warm to 35°C. |
| Filtrate turns Red | Oxidation of free amine. | Stop! Acidify immediately. In future, use stricter inert techniques (Schlenk line). |
| No Precipitate | Product too soluble in MeOH. | Concentrate MeOH volume by 50% (Rotovap <30°C) before adding Ether. |
| Green Solid | Trace Nitroso impurities trapped. | Recrystallize from EtOH/Ether (with trace HCl). |
References
-
BenchChem. (2025).[3] Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Retrieved from
-
Pelkey, E. T., & Gribble, G. W. (1999). Synthesis of 3-Aminoindoles.[1][3][4][5][6][7] In Heterocyclic Scaffolds II.
-
Zhang, X., et al. (2023).[8] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[5] Royal Society of Chemistry.[9] Retrieved from
-
Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines.[2][10][11] Retrieved from
-
Mettler Toledo. (2022). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
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- 10. mt.com [mt.com]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Notes and Protocols for Determining the Solubility of 4-Methyl-3-nitro-1H-indole in DMSO and Methanol
Introduction: The Critical Role of Solubility in Drug Discovery
4-Methyl-3-nitro-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its indole core is a privileged scaffold found in numerous biologically active molecules, and the nitro and methyl substitutions can modulate its physicochemical properties and biological targets.[1] Understanding the solubility of this compound in commonly used laboratory solvents, such as dimethyl sulfoxide (DMSO) and methanol, is a fundamental prerequisite for a wide range of applications, from initial screening assays to formulation development.[2] This document provides a comprehensive guide for researchers, offering both a theoretical framework for understanding solubility and detailed protocols for its empirical determination.
The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The polarity of this compound is influenced by the polar nitro group (-NO2) and the N-H group of the indole ring, which can participate in hydrogen bonding, as well as the nonpolar methyl group (-CH3) and the bicyclic aromatic ring system.[4]
-
Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent, capable of dissolving a wide array of both polar and nonpolar compounds.[5] Its ability to act as a hydrogen bond acceptor makes it an excellent solvent for many organic molecules.
-
Methanol (CH3OH) is a polar protic solvent, meaning it can act as both a hydrogen bond donor and acceptor.[6]
Based on these properties, it is anticipated that this compound will exhibit good solubility in DMSO and moderate to good solubility in methanol. However, empirical determination is crucial for accurate quantitative data.
Molecular Interactions and Solubility: A Deeper Look
The dissolution of a solid in a liquid solvent is a complex process governed by the interplay of intermolecular forces. For this compound, the key interactions influencing its solubility in DMSO and methanol are:
-
Dipole-Dipole Interactions: The polar nitro group creates a significant dipole moment in the molecule, which can interact favorably with the dipoles of both DMSO and methanol.
-
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, forming hydrogen bonds with the oxygen atoms of DMSO (an acceptor) and both the oxygen (acceptor) and hydroxyl hydrogen (donor) of methanol.
-
Van der Waals Forces: The aromatic indole ring and the methyl group contribute to London dispersion forces, which play a role in the interaction with the hydrocarbon portions of the solvent molecules.
Caption: Intermolecular forces governing the solubility of this compound.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in DMSO and methanol has not been extensively published. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| DMSO | 25 | |||
| Methanol | 25 |
Experimental Protocol for Solubility Determination
This protocol provides a reliable method for determining the solubility of this compound. It is designed to be a self-validating system, incorporating steps for ensuring equilibrium and accurate measurement.
Materials:
-
This compound (high purity)
-
Anhydrous DMSO (≥99.9%)
-
Anhydrous Methanol (≥99.8%)
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Microcentrifuge
-
Calibrated micropipettes
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
-
Syringe filters (0.22 µm, compatible with the solvent)
Safety Precautions:
-
Always work in a well-ventilated fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Consult the Safety Data Sheet (SDS) for this compound and related nitroaromatic compounds for specific handling and disposal instructions.[8][9][10] Nitro compounds can be toxic and may require special handling.[8]
Protocol Workflow:
Caption: Experimental workflow for determining solubility.
Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials. The exact amount should be more than what is expected to dissolve.
-
Add a precise volume of the chosen solvent (DMSO or methanol) to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the vials vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolved concentration reaches its maximum and stable value.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a calibrated micropipette.
-
To prevent precipitation due to temperature changes, immediately filter the supernatant using a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). Record the dilution factor accurately.
-
-
Concentration Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Construct a calibration curve from the standard solutions and determine the concentration of the diluted sample.
-
-
Solubility Calculation:
-
Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Conclusion
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- (4-Nitro-1H-Indol-3-Yl)Methanol - Chem-Impex. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- Solubility of Organic Compounds - Chemistry Steps. (n.d.).
- 5-Nitroindole | Solubility of Things. (n.d.).
- Dimethyl sulfoxide - Wikipedia. (n.d.).
- Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate. (2024, February 20).
- Safety Data Sheet: 4-Methyl-3-nitroaniline - Carl ROTH. (2024, March 4).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Safety Data Sheet: 4-Methyl-3-nitroaniline - Carl ROTH. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. chem.ws [chem.ws]
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- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
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- 9. carlroth.com:443 [carlroth.com:443]
- 10. fishersci.com [fishersci.com]
Application Notes & Protocols: Leveraging 4-Methyl-3-nitro-1H-indole as a Strategic Building Block in Modern Drug Discovery
Introduction: The Strategic Value of the Substituted Indole Scaffold
The indole core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and structural versatility have made it a cornerstone in the development of therapeutics across a vast range of disease areas, including cancer, inflammation, and infectious diseases.[1]
Within this important class of heterocycles, 3-nitroindoles represent a particularly powerful and versatile synthetic intermediate. The introduction of a strongly electron-withdrawing nitro group at the C3 position fundamentally alters the reactivity of the indole ring. It transforms the traditionally electron-rich indole into a potent electrophilic scaffold, opening up a rich landscape of chemical transformations that are otherwise difficult to achieve.[2] This feature article provides a detailed guide on the strategic use of a specific, yet highly valuable analogue, 4-Methyl-3-nitro-1H-indole , as a building block for constructing diverse molecular libraries aimed at drug discovery.
The presence of the C4-methyl group introduces an additional layer of structural definition and steric influence, which can be exploited to fine-tune molecular shape and interactions with biological targets. While this substitution can present synthetic challenges due to steric hindrance, it also offers a handle for exploring structure-activity relationships (SAR) with greater precision.[3] This guide will detail modern, efficient synthetic protocols, explore the key reactive pathways of this building block, and provide a strategic framework for its application in medicinal chemistry programs.
Section 1: Synthesis and Physicochemical Properties
The synthesis of 3-nitroindoles has historically relied on the use of strong, corrosive acids like nitric acid, which pose significant environmental and safety challenges.[4] Recent advances have enabled more practical and regioselective methods under milder, non-acidic conditions.
A Modern, Regioselective Synthetic Workflow
A highly effective contemporary method for the regioselective nitration of indoles involves the in situ generation of trifluoroacetyl nitrate (CF₃COONO₂) from tetramethylammonium nitrate (NMe₄NO₃) and trifluoroacetic anhydride (TFAA).[3][4] This protocol avoids the use of strong mineral acids and offers excellent regioselectivity for the C3 position.
However, it is crucial to note that substitution at the C4 position introduces significant steric hindrance, which can impact reaction efficiency. For 4-methyl-indole derivatives, a notable decrease in yield has been reported compared to unsubstituted or 5-, 6-, or 7-substituted indoles, a critical consideration for experimental planning.[3]
The overall synthetic strategy involves two key stages: N-protection of the starting 4-methyl-1H-indole, followed by regioselective nitration and subsequent deprotection. The Boc (tert-butyloxycarbonyl) group is an ideal protecting group for this purpose.
Caption: Synthetic workflow for this compound.
Physicochemical Data Summary
Proper characterization is essential to confirm the identity and purity of the synthesized building block. Below is a table summarizing key physicochemical properties.
| Property | Value/Description | Source |
| Molecular Formula | C₉H₈N₂O₂ | - |
| Molecular Weight | 176.17 g/mol | - |
| Appearance | Expected to be a yellow or brown solid | General observation for nitroindoles |
| UV-Vis λmax | Absorption spectrum extends into the visible range | [5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMF) | [6] |
| Mass Spectrum | Key fragments at m/z 162, 132, and 116 have been identified for 3-nitroindole | [5][7] |
Section 2: Core Reactivity and Strategic Functionalization
The true power of this compound lies in its versatile reactivity. The nitro group at C3 serves as a synthetic linchpin, enabling a variety of strategic transformations to build molecular complexity and diversity.
Key Transformation Pathways
-
Reduction of the Nitro Group: This is arguably the most critical transformation. The nitro group can be readily reduced to a primary amine (4-Methyl-1H-indol-3-amine). This amine is a nucleophilic handle that serves as a gateway for a multitude of subsequent reactions, including amide bond formation, sulfonylation, and reductive amination, allowing for the introduction of diverse side chains and pharmacophores.
-
Dearomatization Reactions: 3-Nitroindoles are excellent substrates for dearomatization processes.[2] By reacting with various electron-rich nucleophiles, the indole core can be converted into highly substituted, three-dimensional indoline scaffolds. This strategy is of high value in modern drug discovery, as it allows for the exploration of new chemical space beyond traditional flat aromatic systems.
-
Barton-Zard Reaction: The 3-nitroindole moiety can participate in reactions like the Barton-Zard synthesis to construct adjacent heterocyclic rings, such as pyrrolo[3,4-b]indoles.[3][4] This provides a direct route to complex, fused ring systems with potential biological activity.
-
Functionalization of the Indole Nitrogen (N1): The N-H of the indole can be alkylated or arylated using standard conditions (e.g., NaH with an alkyl halide) to introduce further points of diversity and modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.
Caption: Key functionalization pathways of the core scaffold.
Section 3: Application in Drug Discovery Campaigns
The structural features of this compound make it an attractive starting point for generating compound libraries targeting various diseases. The indole scaffold is known to interact with a wide array of biological targets, and the nitro group, or its amine derivative, provides a vector for building diversity.
Library Synthesis for Lead Generation
The primary application of this building block is in the generation of focused or diverse compound libraries for high-throughput screening (HTS). The workflow typically follows these steps:
-
Core Synthesis: Large-scale synthesis of the this compound building block using the optimized protocols described below.
-
Core Functionalization: Parallel reduction of the nitro group to the amine.
-
Diversity Introduction: In a parallel synthesis format, the resulting 3-aminoindole is reacted with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes) to generate a library of amides, sulfonamides, and secondary amines.
-
Screening & Hit Identification: The library is screened against a biological target of interest to identify "hits."
-
Lead Optimization: Hits containing the 4-methyl-indole scaffold are then optimized through iterative SAR studies, exploring different substituents at the N1 and C3 positions to improve potency, selectivity, and ADMET properties.
Therapeutic Target Areas
Derivatives of nitroindoles have shown promise in several therapeutic areas:
-
Oncology: Substituted 5-nitroindole scaffolds have been successfully developed as binders of the c-Myc promoter G-quadruplex, leading to the downregulation of the c-Myc oncogene and induction of cell-cycle arrest in cancer cells.[8] The 4-methyl-3-nitro-indole core provides a template to design novel analogues targeting similar DNA or protein structures.
-
Infectious Diseases: Nitro-containing compounds have a long history as antimicrobial and antiparasitic agents.[9][10] The nitro group can undergo bioreduction in anaerobic or microaerophilic pathogens to generate radical species that are toxic to the microbe.
-
Inflammation and Neurology: The broader indole class of molecules is rich in anti-inflammatory and CNS-active agents.[11] The 4-methyl-3-nitro-indole scaffold allows for the creation of novel chemical entities for screening in these complex disease models.
A Note on the Nitro Group in Drug Candidates: Researchers must be mindful that the nitro group is often flagged as a potential "structural alert" or toxicophore due to concerns about mutagenicity arising from metabolic reduction.[10] While many successful nitro-containing drugs exist, it is a critical parameter to evaluate during preclinical development. Often, in a lead optimization campaign, the nitro group is used as a synthetic handle and is not present in the final drug candidate, having been converted to an amine, amide, or other functional group.
Section 4: Detailed Experimental Protocols
The following protocols are provided as a self-validating guide for researchers. Success is predicated on careful execution and confirmation of product identity and purity at each stage using standard analytical techniques (TLC, NMR, MS).
Protocol 1: Synthesis of N-Boc-4-methyl-3-nitro-1H-indole
Principle: This protocol details the regioselective nitration of N-Boc-protected 4-methyl-1H-indole at the C3 position using a non-acidic nitrating agent generated in situ. This method is adapted from the procedure described by Li, Y., et al. (2023).[3]
Materials:
-
N-Boc-4-methyl-1H-indole (1 mmol, 231.29 mg)
-
Tetramethylammonium nitrate (NMe₄NO₃) (1.1 mmol, 150 mg)
-
Trifluoroacetic anhydride (TFAA) (2.0 mmol, 0.28 mL, 420 mg)
-
Acetonitrile (CH₃CN), anhydrous (2 mL)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction tube or round-bottom flask with a magnetic stir bar
-
Ice-water bath
Step-by-Step Procedure:
-
To a clean, dry reaction tube, add N-Boc-4-methyl-1H-indole (1 mmol) and tetramethylammonium nitrate (1.1 mmol).
-
Add anhydrous acetonitrile (1 mL) to dissolve the solids.
-
Cool the reaction mixture to 0–5 °C using an ice-water bath.
-
In a separate vial, prepare a solution of trifluoroacetic anhydride (2.0 mmol) in anhydrous acetonitrile (1 mL).
-
Slowly add the TFAA solution dropwise to the cooled, stirring reaction mixture over 5 minutes.
-
Maintain the reaction temperature at 0–5 °C and stir for 4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase).
-
Upon completion, carefully quench the reaction by adding saturated Na₂CO₃ solution until the effervescence ceases and the pH is basic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Results & Characterization:
-
Yield: The reported yield for this specific substrate is approximately 33%, with impurities noted.[3] This is significantly lower than for less sterically hindered indoles, which can exceed 90%.
-
Characterization: Confirm the structure of the product, N-Boc-4-methyl-3-nitro-1H-indole, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety Precautions:
-
Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be conducted in a well-ventilated area.
Protocol 2: Reduction of this compound to 4-Methyl-1H-indol-3-amine
Principle: This protocol describes the chemical reduction of the nitro group to a primary amine using tin(II) chloride dihydrate, a common and effective method for this transformation. This protocol assumes the prior deprotection of the N-Boc group.
Materials:
-
This compound (1 mmol, 176.17 mg)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 mmol, 1.13 g)
-
Ethanol (EtOH), absolute (10 mL)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
-
Diatomaceous earth (Celite®)
Step-by-Step Procedure:
-
Suspend this compound (1 mmol) in absolute ethanol (10 mL) in a round-bottom flask.
-
Add tin(II) chloride dihydrate (5 mmol) to the suspension.
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously. If the reaction is sluggish, a few drops of concentrated HCl can be added to initiate it.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate. Cool the solution in an ice bath and carefully basify by adding 5 M NaOH solution dropwise until the pH is >10 and the tin salts precipitate.
-
Filter the mixture through a pad of diatomaceous earth to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 4-Methyl-1H-indol-3-amine can be used directly or purified further by chromatography if necessary.
Characterization:
-
The product is often unstable and prone to oxidation, so it is best used immediately.
-
Confirm the conversion via mass spectrometry (observing the mass of the amine) and ¹H NMR (disappearance of the nitro-aromatic signals and appearance of a broad -NH₂ signal).
Safety Precautions:
-
Handle concentrated HCl with extreme care in a fume hood.
-
The basification step is exothermic; perform it slowly in an ice bath.
Conclusion
This compound is a high-value, strategic building block for drug discovery. Its utility stems from the unique electrophilic reactivity imparted by the 3-nitro group, which serves as a versatile handle for a wide array of chemical transformations.[2] While its synthesis requires careful consideration of the steric hindrance imposed by the 4-methyl group, modern, non-acidic protocols provide a viable route to access this compound.[3] By leveraging the functionalization pathways outlined in this guide—particularly the reduction to the corresponding 3-aminoindole—researchers can rapidly generate libraries of novel, structurally diverse indole derivatives. These libraries are invaluable for screening against a multitude of biological targets, paving the way for the identification and optimization of next-generation therapeutic agents.
References
-
PrepChem.com. (n.d.). Preparation of 4-methyl-3-nitroaniline. Retrieved from PrepChem.com. [Link]
-
Krasavin, M., et al. (2016). Sequential Formal (4 + 1)-Spirocycloaddition/Oxidative Cleavage between Indoles and β-Nitrostyrenes: One-Pot Route to Benzamide-Containing (3),4,5-Substituted Isoxazoles. The Journal of Organic Chemistry. [Link]
- Google Patents. (2010).
-
Shafique, Z., et al. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. [Link]
-
Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications. [Link]
-
Alam, M. A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Results in Chemistry. [Link]
-
Daïch, A., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]
-
Zavala-Mendoza, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. [Link]
-
Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
-
Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from Hyma Synthesis. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
-
Kamal, A., et al. (2017). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]
-
Odame-Denkyi, L. T., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. [Link]
-
Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal. [Link]
-
ResearchGate. (n.d.). Oxidation/ MCR domino protocol. [Link]
-
Kumar, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]
-
PRACTICAL LAB MANUAL. (n.d.). Herbal Drug Technology B. Pharm VI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 6. jru.edu.in [jru.edu.in]
- 7. tsijournals.com [tsijournals.com]
- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
Technical Application Note: CAS 2056237-22-8 (4-Methyl-3-nitro-1H-indole)
[1][2][3][4]
Executive Summary & Compound Profile
CAS 2056237-22-8 , chemically identified as 4-methyl-3-nitro-1H-indole , is a specialized heterocyclic building block used primarily in advanced medicinal chemistry.[1][2] Unlike common indole reagents, this compound provides a pre-functionalized scaffold at the critical C4 position (methyl group) and C3 position (nitro group).
This substitution pattern is strategically valuable for drug discovery campaigns targeting Kinases (e.g., JAK, FGFR) and GPCRs (e.g., Serotonin 5-HT receptors) , where the C4-methyl group acts as a "magic methyl" to induce conformational lock or fill hydrophobic pockets, while the C3-nitro group serves as a latent amine precursor for coupling reactions.
Physicochemical Profile
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Yellow to orange solid (typical of nitroindoles) |
| Solubility | High in DMSO, DMF; Moderate in MeOH; Low in Water |
| pKa (Calculated) | ~14 (Indole NH), ~ -1 (Nitro group conjugation effects) |
| Storage | 2-8°C, Desiccate, Protect from light (Nitro group sensitivity) |
Commercial Supply & Market Analysis
Current Market Status: Niche Intermediate. This compound is not a commodity chemical; it is a "Research Grade" intermediate often synthesized on-demand or stocked in small libraries by specialized heterocyclic vendors.
Supplier & Pricing Landscape (Q1 2025 Estimates)
Note: Prices fluctuate based on synthesis batch availability. Always request a Certificate of Analysis (CoA) for purity >95%.
| Supplier Category | Representative Vendors | Pack Size | Est. Price (USD) | Lead Time |
| Primary Manufacturers | Enamine, BLD Pharm, Aaron Chemicals | 100 mg | $85 - $120 | 1-2 Weeks |
| Global Distributors | Sigma-Aldrich (via Enamine), Fisher Scientific | 1 g | $350 - $450 | 2-4 Weeks |
| Bulk Synthesis | WuXi AppTec, ChemPartner (Custom) | 10 g+ | Inquire | 4-6 Weeks |
Procurement Advisory:
-
Purity Criticality: Ensure purity is >97% by HPLC. Isomeric impurities (e.g., 6-methyl isomer) are common byproducts in lower-grade batches and can ruin SAR (Structure-Activity Relationship) data.
-
Handling: The compound is an irritant . Standard PPE (gloves, goggles, fume hood) is mandatory.
Application Note: The "4-Methyl Strategy" in Drug Design
Mechanism of Utility
The primary application of CAS 2056237-22-8 is to access the 4-substituted indole core . In many kinase inhibitors, the "hinge binding" motif relies on the indole NH. Adding a substituent at C4 can:
-
Steric Clash: Prevent binding to off-target isoforms (Selectivity Filter).
-
Metabolic Stability: Block metabolic oxidation at the electron-rich C4 position.
-
Conformational Biasing: Force the C3-substituent into a specific vector preferred by the target receptor.
Logic Flow: From Scaffold to Bioactive
The diagram below illustrates how this specific CAS is processed into a bioactive lead compound.
Figure 1: Synthetic workflow transforming the nitro-indole precursor into a bioactive drug candidate. Note the instability of the amino-intermediate.
Experimental Protocols
Protocol A: Stock Solution Preparation
Objective: Prepare a stable 10 mM stock solution for biological assays or synthesis aliquots.
-
Weighing: Accurately weigh 1.76 mg of CAS 2056237-22-8 into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: Avoid Ethanol/Water for long-term storage as nitroindoles can slowly degrade or precipitate.
-
-
Dissolution: Vortex for 30 seconds. The solution should be clear yellow/orange.
-
QC Check: If particulate remains, sonicate for 5 minutes at room temperature.
-
-
Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.
Protocol B: Chemical Activation (Nitro Reduction)
Context: This is the most common reaction performed on this CAS. The resulting 3-amino-4-methylindole is air-sensitive and must be used immediately.
Reagents:
-
CAS 2056237-22-8 (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol (Reagent Grade)
-
Nitrogen Atmosphere[3]
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge with Nitrogen for 10 minutes.
-
Loading: Add CAS 2056237-22-8 (e.g., 176 mg, 1 mmol) and Ethanol (10 mL).
-
Reagent Addition: Add SnCl₂·2H₂O (1.12 g, 5 mmol) in one portion.
-
Reaction: Heat to 70°C (Reflux) for 2–3 hours.
-
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The yellow starting spot (Nitro) should disappear, replaced by a lower Rf fluorescent spot (Amine).
-
-
Workup (Critical):
-
Cool to room temperature.
-
Pour into ice-water. Neutralize carefully with saturated NaHCO₃ (pH ~8).
-
Extract immediately with Ethyl Acetate (3x).
-
Do not dry excessively: The amine oxidizes rapidly in air (turning dark/black).
-
-
Utilization: Use the crude extract immediately for the next coupling step (e.g., reaction with an acyl chloride or aldehyde). Do not store the amine.
Safety & Handling (E-E-A-T)
-
Signal Word: WARNING
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Nitro Compound Alert: While not explicitly explosive, polynitro compounds can be energetic. This mono-nitro indole is generally stable but should not be subjected to temperatures >200°C or ground in dry conditions.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
PubChem Compound Summary. this compound. National Center for Biotechnology Information. Link
-
Enamine Building Blocks. Catalog Entry for Indole Derivatives. Enamine Ltd.[3][4] Link
-
ChemicalBook Supplier Database. CAS 2056237-22-8 Market Data. Link
-
Sigma-Aldrich (Merck). Heterocyclic Building Blocks & Synthesis Protocols. Link
Application Notes and Protocols for the Handling and Storage Stability of 3-Nitroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitroindole derivatives are a pivotal class of heterocyclic compounds, serving as crucial intermediates in the synthesis of a wide array of pharmacologically active molecules.[1][2][3] Their utility in drug discovery is significant, with applications ranging from oncology to neurodegenerative diseases. However, the inherent chemical reactivity of the indole nucleus, coupled with the electron-withdrawing nature of the nitro group, presents unique challenges regarding their handling, storage, and stability. This guide provides a comprehensive framework for researchers to ensure the integrity and safety of 3-nitroindole derivatives. We will delve into the underlying chemical principles governing their stability, offer detailed protocols for safe handling and storage, and present a systematic approach to evaluating their stability through forced degradation studies, in alignment with international regulatory standards.
Understanding the Chemical Landscape of 3-Nitroindole Derivatives
The stability of 3-nitroindole derivatives is intrinsically linked to their molecular structure. The indole ring is an electron-rich aromatic system, making it susceptible to oxidation.[4] Conversely, the presence of a nitro group at the C3 position significantly alters the electron density of the pyrrole ring, influencing its reactivity.[1] This duality necessitates a nuanced approach to their handling and storage.
A key consideration is the potential for degradation through several pathways:
-
Oxidation: The indole nucleus is prone to oxidation, which can be initiated by atmospheric oxygen, light, or residual oxidizing agents. This can lead to the formation of various degradation products, including oxindoles.
-
Hydrolysis: Under acidic or basic conditions, the nitro group and other labile functional groups on the derivative can be susceptible to hydrolysis.
-
Photodegradation: Exposure to UV or visible light can provide the energy required to initiate degradation reactions.[5][6]
-
Thermal Decomposition: Elevated temperatures can accelerate degradation processes, leading to a loss of potency and the formation of impurities.
To mitigate these risks, a thorough understanding of the specific derivative's properties is essential.
Prudent Handling and Storage: A Proactive Approach to Stability
Proper handling and storage are the first line of defense in preserving the integrity of 3-nitroindole derivatives. The following protocols are designed to minimize degradation and ensure the safety of laboratory personnel.
Safe Handling Protocols
3-Nitroindole derivatives, like many nitroaromatic compounds, should be handled with care due to their potential toxicity.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them frequently.
-
Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider an apron or chemical-resistant suit.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
General Handling Practices:
-
Avoid the generation of dust.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible.
Spill and Waste Disposal Procedures
Spill Management:
-
Evacuate and Ventilate: In case of a significant spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Place the contained material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal:
The disposal of 3-nitroindole derivatives and their waste must comply with local, state, and federal regulations. A common and recommended method for the disposal of nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[8]
Decontamination of Empty Containers:
Empty containers that held 3-nitroindole derivatives should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] After triple-rinsing, the container can typically be disposed of as regular laboratory waste, but it is crucial to consult your institution's specific guidelines.
Optimal Storage Conditions
The stability of 3-nitroindole derivatives is highly dependent on the storage conditions. The following table summarizes recommended storage conditions to minimize degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermally induced degradation. |
| Light | Protect from light (Amber vials/bottles) | Minimizes photodegradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Moisture | Dry environment (Desiccator) | Prevents hydrolysis. |
For long-term storage, consider storing under an inert atmosphere at -20°C.
A Systematic Approach to Stability Assessment: Forced Degradation Studies
Forced degradation studies, also known as stress testing, are a cornerstone of drug development and are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[10][11][12] These studies are designed to intentionally degrade the compound to identify potential degradation products and establish the intrinsic stability of the molecule. The data generated is crucial for developing stability-indicating analytical methods.[13][14][15]
Experimental Workflow for Forced Degradation Studies
The following diagram outlines the typical workflow for a forced degradation study.
Caption: Potential degradation pathways for 3-nitroindole derivatives.
Conclusion
The successful application of 3-nitroindole derivatives in research and drug development hinges on a thorough understanding and proactive management of their stability. By implementing the robust handling, storage, and stability testing protocols outlined in this guide, researchers can ensure the quality and reliability of their work, paving the way for the development of novel and effective therapeutics. The principles and methodologies described herein provide a solid foundation for maintaining the integrity of these valuable chemical entities from the bench to potential clinical applications.
References
-
Stability Indicating HPLC Method Development –A Review. (n.d.). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
- Jain, D., et al. (2011). Stability-Indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences, 73(4), 423–428.
-
ICH. (2023). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- (Reference for 3+2 Annulations involving 3-nitroindole derivatives) - Please note that a specific, stable URL for this reference was not available in the provided search results.
- Sravani, G., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers.
- Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species.
- Blass, B. E. (2015). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
- (Reference for Dearomatization of 3-nitroindoles by a phosphine-catalyzed enantioselective [3+2] annulation reaction) - Please note that a specific, stable URL for this reference was not available in the provided search results.
- Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26646-26650.
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
- (Reference for Base-controlled dearomative [3 + 2] cycloadditions between 3-nitro-indoles and fumaric acid amide esters) - Please note that a specific, stable URL for this reference was not available in the provided search results.
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
- (Reference for DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES) - Please note that a specific, stable URL for this reference was not available in the provided search results.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Mezcua, M., et al. (2009). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
- (Reference for Safe handling of spent acids in nitroglycerine/nitroglycol plants) - Please note that a specific, stable URL for this reference was not available in the provided search results.
-
EMA. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]
- (Reference for Photodegradation Products And Their Analysis In Food) - Please note that a specific, stable URL for this reference was not available in the provided search results.
-
EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
- Wang, R., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1334.
- (Reference for Prescribed drugs containing nitrogen heterocycles: an overview) - Please note that a specific, stable URL for this reference was not available in the provided search results.
- Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26646-26650.
- Kaza, M., et al. (2020).
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
EMA. (2023). Appendix 2 to quality risk management for nitrosamine impurities: Carcinogenic potency categorisation approach for N-nitrosamines. Retrieved from [Link]
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
-
EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
EMA. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
- Li, Y., et al. (2022). Photodegradation of naphthalene-derived particle oxidation products.
- (Reference for A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs) - Please note that a specific, stable URL for this reference was not available in the provided search results.
- Pitre, S. P., et al. (2021). Synthesis of 3-nitroindoles by sequential paired electrolysis. Organic Letters, 23(19), 7549-7553.
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. ICH Official web site : ICH [ich.org]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ijtsrd.com [ijtsrd.com]
- 14. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. saudijournals.com [saudijournals.com]
Troubleshooting & Optimization
purification of 4-Methyl-3-nitro-1H-indole by column chromatography
Technical Support Center: Purification of 4-Methyl-3-nitro-1H-indole
Current Status: Online Agent: Senior Application Scientist (Separation Technologies) Ticket ID: PUR-IND-4M3N[1]
Overview
Welcome to the technical support hub for the purification of This compound . This compound presents a unique "push-pull" electronic challenge: the electron-rich indole ring contrasts with the strongly electron-withdrawing nitro group at the C3 position, further complicated by steric strain from the C4-methyl group.[1]
This guide addresses the specific behaviors of this molecule on silica gel: acidity-induced tailing , solubility issues in non-polar mobile phases , and regioisomer separation .[1]
Part 1: Pre-Purification Diagnostics
Q: Why does my crude material streak badly on TLC even in non-polar solvents? A: This is the most common issue with 3-nitroindoles.[1]
-
The Cause: The C3-nitro group creates a vinylogous amide system, significantly increasing the acidity of the N-H proton compared to a standard indole.[1] This acidic proton hydrogen-bonds strongly with the silanol groups (Si-OH) on the silica gel surface, causing "drag" or streaking.[1]
-
The Fix: You must deactivate the silica.[1]
Q: My sample won't dissolve in Hexanes/Ethyl Acetate for loading. What should I do? A: 3-Nitroindoles are notoriously insoluble in hexanes and only moderately soluble in low-percentage EtOAc.[1]
-
Do NOT: Attempt a "wet load" using Dichloromethane (DCM).[1] DCM is too strong; it will carry your compound down the column immediately, destroying resolution.[1]
-
DO: Use Dry Loading . Dissolve the crude mixture in a minimum amount of Acetone or THF, add silica gel (ratio 1:2 crude to silica), and rotary evaporate until it is a free-flowing powder. Load this powder on top of your column.[1]
Part 2: The Separation Protocol
Standard Operating Procedure (SOP-4M3N)
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel 60 (40-63 µm) | Neutral Alumina is an alternative if degradation occurs.[1] |
| Loading Method | Solid (Dry) Load | Mandatory for resolution.[1] |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar component.[1] |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component.[1][2] |
| Modifier | 1% Triethylamine (TEA) | Optional: Only if streaking is observed on TLC.[1] |
| Flow Rate | 15-20 mL/min | For a standard 12g-24g flash cartridge.[1] |
Gradient Profile
-
0 CV (Column Volumes): 100% Hexanes (Equilibration)
-
1-3 CV: 0% to 5% EtOAc (Elutes non-polar impurities/starting material 4-methylindole)[1]
-
3-10 CV: 5% to 30% EtOAc (Target compound usually elutes here)[1]
-
10-15 CV: 30% to 50% EtOAc (Elutes over-nitrated byproducts or oxidation debris)[1]
Part 3: Troubleshooting Logic (Visualized)
The following diagram illustrates the decision-making process when the standard protocol fails.
Figure 1: Decision tree for troubleshooting purification anomalies of nitroindoles.
Part 4: Frequently Asked Questions (FAQ)
Q: I see a yellow band that never moves. What is it? A: This is likely oxidative degradation or polymerized material.[1] Nitroindoles are light-sensitive.[1]
-
Action: If your product has eluted, stop the column. Do not waste solvent trying to push the baseline "gunk" off.[1]
-
Prevention: Wrap your column in aluminum foil during the run if it takes longer than 2 hours.[1]
Q: Can I separate the 3-nitro isomer from the 5-nitro or 6-nitro isomers? A: Yes, but it is difficult in Hex/EtOAc.
-
Explanation: The 4-methyl group exerts steric pressure on the 3-nitro group, twisting it slightly.[1] This changes its dipole moment compared to the planar 5- and 6-nitro isomers.[1]
-
Recommendation: Use Toluene/Ethyl Acetate (starts at 100% Toluene, gradient to 10% EtOAc).[1] The pi-pi interactions between Toluene and the indole ring often amplify the subtle shape differences caused by the steric clash at C3/C4.[1]
Q: My product solidified in the fraction tubes. How do I recover it? A: this compound has a high melting point and low solubility.[1]
-
Solution: Do not scrape. Add a small amount of Acetone or Methanol to the tube, sonicate until dissolved, and transfer to your flask for evaporation.
Q: Is there a non-chromatographic alternative? A: If your crude purity is >70%, Recrystallization is highly effective and often superior to a second column.[1]
-
Solvent: Boiling Ethanol (EtOH) or Methanol (MeOH).[1]
-
Procedure: Dissolve in minimum boiling EtOH. Allow to cool slowly to room temperature, then to 4°C. The 3-nitro isomer typically crystallizes as yellow needles, leaving the starting material (4-methylindole) in the mother liquor.[1]
References
-
Synthesis and Properties of Nitroindoles
-
Chromatographic Behavior of Indoles
-
General Purification Protocols
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chromatography [chem.rochester.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 6. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
solving solubility issues with 4-Methyl-3-nitro-1H-indole in water
Technical Guide: Solubilizing 4-Methyl-3-nitro-1H-indole
Diagnostic & Triage: Why is this molecule fighting you?
If you are encountering precipitation, inconsistent bioassay data, or "crashing out" upon dilution, you are not alone. This compound is a classic "brick dust" molecule.[1] To solve the solubility problem, we must first understand the adversary.
Molecular Profile:
-
Core: Indole scaffold (Hydrophobic, Planar).
-
Substituents:
-
Ionization (pKa): The nitro group increases the acidity of the N1-proton compared to bare indole (pKa ~16.9). However, the pKa of 3-nitroindoles typically remains >12. Crucial Insight: You cannot deprotonate this molecule with physiological buffers (pH 7.4).[1] It remains neutral and hydrophobic in most biological assays.[1]
The Failure Mode: Most users dissolve the solid in 100% DMSO (where it is soluble) and then dilute into water/media. The solubility drops logarithmically, not linearly. A 1% DMSO solution does not hold 1% of the compound's DMSO solubility; it holds drastically less, often leading to immediate, microscopic precipitation that ruins assay reproducibility.
Decision Matrix: Selecting Your Strategy
Do not guess. Use this logic flow to determine the correct solubilization method for your specific application.
Figure 1: Strategic decision tree for solubilizing hydrophobic nitro-indoles based on end-use constraints.
Troubleshooting Guide & Protocols
Issue A: "It precipitates immediately when I add water to my DMSO stock."
The Cause: This is the Log-Linear Solubility Drop . As described by Yalkowsky's model, solubility decreases exponentially as the volume fraction of the antisolvent (water) increases. The Fix: You must shift from a "Solvent-Switch" method to a "Pre-formulation" method.
Protocol 1: The Cosolvent Step-Down (For Robust Assays) Use this only if your biological target tolerates 0.5% - 1.0% DMSO.
-
Primary Stock: Dissolve this compound in 100% DMSO to 100x the final concentration (e.g., 10 mM).
-
Intermediate Dilution (Critical Step): Do NOT pipette 1 µL of stock into 99 µL of water.
-
Final Dilution: Slowly add the Intermediate mix to your agitated aqueous media. The PEG/Ethanol acts as a buffer against the "hydrophobic shock," preventing rapid crystal nucleation.
| Solvent System | Solubility Potential | Biological Risk |
| 100% DMSO | High (>50 mM) | High (Cytotoxic >0.1%) |
| 100% Ethanol | Moderate (~10 mM) | Moderate |
| 50% PEG-400 | High | Low/Moderate |
| PBS / Water | Negligible (<10 µM) | None |
Issue B: "I need high concentrations for animal studies (IP/IV), and DMSO is toxic."
The Cause: Cosolvents are insufficient for high doses (e.g., 10 mg/kg) without causing hemolysis or pain. The Fix: Cyclodextrin Complexation . The hydrophobic indole core fits perfectly into the lipophilic cavity of Hydroxypropyl-beta-cyclodextrin (HP-β-CD), while the hydroxyl groups on the outside ensure water solubility.
Protocol 2: HP-β-CD Inclusion Complex (The "Gold Standard") This creates a thermodynamically stable solution, not just a suspension.
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.[1] Stir until clear.
-
Compound Addition: Add excess this compound powder to the CD solution.
-
Equilibration:
-
Option A (Fast): Sonicate for 30 minutes at 40°C.
-
Option B (Gentle): Stir at room temperature for 24 hours (protect from light).
-
-
Filtration: Filter the suspension through a 0.22 µm PVDF or PES filter to remove undissolved solid.[1]
-
Validation: The resulting clear filtrate contains the drug-CD complex.[1]
Figure 2: Equilibrium dynamics of the Indole-Cyclodextrin complex.[1] The interaction is reversible, allowing drug release.
Frequently Asked Questions (FAQ)
Q: Can I use pH adjustment to dissolve it? A: No. As noted in the diagnostics, the pKa is too high. You would need a pH > 12 to deprotonate the indole nitrogen significantly.[1] This is incompatible with biological systems and will likely degrade your compound (nitro group reduction or ring opening).[1]
Q: Why does my compound precipitate after 4 hours in the cell culture incubator? A: This is "kinetic solubility" failure.[1] You likely created a supersaturated solution that was metastable.[1] Over time, the system seeks equilibrium, and crystals nucleate.
-
Fix: Switch to Protocol 2 (Cyclodextrins).[1] The complex prevents nucleation by hiding the hydrophobic surface of the indole.
Q: Is the nitro group sensitive to the solubilization method? A: Nitro groups are generally stable in DMSO and Cyclodextrins. However, avoid strong reducing environments (e.g., DTT in high concentrations) or high pH (>10), which can lead to the formation of degradation products like anilines or polymerised species [2].
References
-
Investigation of the β-cyclodextrin-indole inclusion complex. Source: Journal of Physical Chemistry (ACS).[1] Context: Establishes the binding constant (
) and stoichiometry (1:1) for indole-CD interactions.[1][2][3] URL:[Link] -
Solubilization by Cosolvents: The Log-Linear Model. Source: Yalkowsky, S. H., et al. (2002).[4][5] International Journal of Pharmaceutics. Context: The foundational physics explaining why dilution of hydrophobic drugs from DMSO fails. URL:[Link]
-
Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Source: Pharmaceuticals (MDPI).[1][6] Context: Review of HP-β-CD applications for stabilizing hydrophobic drugs.[1] URL:[Link]
Sources
- 1. 3-nitro-1H-indole | C8H6N2O2 | CID 11084182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization by cosolvents. Establishing useful constants for the log-linear model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. oatext.com [oatext.com]
Technical Support Center: Stabilizing 3-Nitroindoles During Experimental Workup
Welcome to the technical support center for handling 3-nitroindole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter stability challenges during the workup and purification of these valuable synthetic intermediates. My aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your specific applications.
Introduction: The Duality of 3-Nitroindole Reactivity
3-Nitroindoles are powerful synthons in organic chemistry, largely due to the electron-withdrawing nature of the nitro group. This activation renders the indole C2 position highly electrophilic and susceptible to nucleophilic attack, a property exploited in numerous synthetic transformations.[1][2] However, this same electronic characteristic is the primary source of their instability during routine experimental workups. Understanding this inherent reactivity is the key to preventing unwanted decomposition.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common pitfalls associated with the manipulation of 3-nitroindoles.
Part 1: Troubleshooting Unstable Baselines - pH Sensitivity
One of the most common sources of sample loss occurs during aqueous workups, particularly when basic solutions are employed to neutralize acid catalysts or remove acidic byproducts.
FAQ 1: My 3-nitroindole appears to be decomposing during a basic wash (e.g., with sodium bicarbonate or hydroxide). What is happening and how can I prevent it?
Root Cause Analysis:
The C2 position of the 3-nitroindole core is electron-deficient and, therefore, a prime target for nucleophiles. Hydroxide ions (from NaOH) or even bicarbonate under certain conditions can act as nucleophiles, attacking the C2 position. This initial attack disrupts the aromaticity of the indole ring, leading to a cascade of decomposition reactions. While short exposure to mild bases like saturated sodium bicarbonate is often tolerated in quenching acidic reactions, prolonged exposure or the use of stronger bases like sodium or potassium hydroxide can lead to significant degradation.[2][3]
Visualizing the Problem: Mechanism of Base-Mediated Decomposition
Sources
Technical Support Center: TLC Separation of Methyl-Nitro-Indole Isomers
[1]
Topic: Troubleshooting Chromatographic Resolution of Methylated Nitro-Indole Derivatives Document ID: TS-MNI-2024-05 Audience: Medicinal Chemists, Process Development Scientists Status: Active[1]
Executive Summary
Separating methyl-nitro-indole isomers (e.g., N-methyl-4-nitroindole vs. N-methyl-5-nitroindole, or C-methyl variants) is notoriously difficult due to their identical molecular weights and similar dipole moments.[1] Standard silica gel TLC often yields co-eluting spots or "snowman" overlapping peaks.[1] This guide addresses the three most common failure modes: Co-elution (Resolution) , Peak Shape (Tailing) , and Detection (Visualization) .[1]
Part 1: Diagnostic Workflow
Before altering your mobile phase, identify the specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for methyl-nitro-indole separation issues.
Part 2: Troubleshooting Guides (Q&A)
Issue 1: Resolution Failure (Co-elution)
Q: My 4-nitro and 5-nitro isomers are co-eluting as a single spot on Silica Gel 60. Increasing solvent polarity just moves the blob higher.[1] How do I separate them?
A: You must alter the selectivity mechanism, not just the solvent strength. Isomers like 4- and 5-nitroindole differ primarily in their dipole vectors and ability to hydrogen bond.[1]
-
The Problem: In standard Hexane/Ethyl Acetate (EtOAc) systems, separation is driven largely by general polarity.[1] Since the nitro group is electron-withdrawing in both cases, the net polarity difference is minimal.[1]
-
The Fix: Exploit
- interactions or Hydrogen Bonding geometry .[1]
Protocol: Solvent System Optimization
-
Switch to Toluene/DCM: Replace Hexane with Toluene. The aromatic ring of Toluene interacts differently with the nitro-indole
-system depending on the nitro position. -
The "7-Nitro" Rule: If separating a 7-nitro isomer from others, remember that 7-nitroindoles form an intramolecular hydrogen bond between the N-H and the nitro oxygen.[1] This "hides" the polar N-H, making the 7-isomer significantly less polar (higher
) than the 4, 5, or 6-isomers [1].[1] -
Continuous Development: For very close spots (
difference < 0.05), use a continuous development chamber or run the plate 3x in a weaker solvent (e.g., 10% EtOAc/Hexane run three times is better than 30% EtOAc/Hexane run once).[1]
| Solvent System | Mechanism Targeted | Best For |
| Hexane / EtOAc | General Polarity | Rough separation of crude mixtures |
| DCM / Methanol | Dipole Moment | Polar N-methyl derivatives |
| Toluene / Acetone | Positional isomers (4- vs 5-nitro) | |
| Chloroform / EtOAc | H-Bond Selectivity | Separating N-H from N-methyl species |
Issue 2: Peak Tailing (Streaking)
Q: The spots are streaking badly, making it impossible to distinguish isomers. Is my sample overloaded?
A: While overloading is possible, "tailing" in indoles is usually due to Silanol interactions. [1]
-
The Mechanism: The indole nitrogen (N-H) is weakly acidic (
, lower with nitro groups). However, the nitro group is strongly electron-withdrawing, creating a dipole that can interact strongly with the acidic silanol groups ( ) on the plate surface [2].[1] -
The Fix: You need a mobile phase modifier to "passivate" the silica.[1]
Protocol: Passivation Strategy
-
For N-H Indoles (Acidic character): Add 0.1% - 1% Acetic Acid to the mobile phase.[1] This suppresses the ionization of silanols, sharpening the spots.[1]
-
For N-Methyl Indoles (Basic character): If the N-H is methylated, the compound may act more like a base (though weak).[1] If tailing persists, use 1% Triethylamine (TEA) .[1] Note: Pre-soak the plate in the eluent containing TEA to ensure the stationary phase is neutralized before the run.[1]
Issue 3: Visualization (Invisible Spots)
Q: I know I have product (by LCMS), but the spots are barely visible under UV. Ehrlich’s reagent isn't working well.
A: The nitro group is "deactivating" your visualization methods. [1]
-
UV Issue: Nitro groups can quench fluorescence.[1] While usually visible at 254 nm, the intensity may be lower than the starting indole.[1]
-
Stain Issue: Ehrlich’s reagent (p-dimethylaminobenzaldehyde) relies on electrophilic aromatic substitution at the C3 position.[1] The nitro group (Electron Withdrawing Group) deactivates the ring, making this reaction extremely slow or impossible [3].[1]
Protocol: Alternative Visualization Use these robust alternatives for electron-deficient indoles:
| Reagent | Preparation | Why it works |
| Vanillin Dip | 15g Vanillin + 250mL Ethanol + 2.5mL conc.[1] | Strong acid forces the condensation even on deactivated rings.[1] Requires heat.[1][2][3] |
| Iodine Chamber | Solid | Physical adsorption.[1] Non-destructive and universal for aromatics.[1] |
| DNPH | 2,4-Dinitrophenylhydrazine | If the methyl group is oxidized or reactive, this targets carbonyls/aldehydes.[1] |
Part 3: Experimental Validation Data
The following
Table 1: Relative Retention Trends (Hexane:EtOAc 3:1)
| Isomer | Structure Feature | Relative | Explanation |
| 7-Nitroindole | Intramolecular H-bond (NH | High (0.65) | "Hidden" polarity; behaves like a non-polar molecule.[1] |
| 4-Nitroindole | Strong Dipole, No H-bond | Medium (0.45) | Exposed NH interacts with silica. |
| 5-Nitroindole | Extended Conjugation | Low (0.40) | Para-like separation of charges increases binding to silica.[1] |
| N-Methyl-5-Nitro | No H-bond Donor | Highest (0.75) | Methylation removes the primary binding site (NH).[1] |
> Note: Actual values vary by humidity and plate activation. Use these as relative order guides.
References
-
Dalton, A. B., et al. (2024).[1][4][5] Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Phys.[1][4][5] Chem Au.[1][4] Available at: [Link][5]
-
Restek Corporation. (2023).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available at: [Link]
-
Chemistry LibreTexts. (2022).[1] Visualizing TLC Plates. Available at: [Link]
Technical Support Center: Purification of 4-Methyl-3-nitro-1H-indole
Topic: Removal of Regioisomeric Impurities from 4-Methyl-3-nitro-1H-indole Audience: Medicinal Chemists, Process Development Scientists Role: Senior Application Scientist
Executive Summary & Technical Context
The synthesis of This compound is a critical step in the development of kinase inhibitors and other indole-based therapeutics. However, the introduction of a nitro group at the C3 position of 4-methylindole is complicated by the steric hindrance of the C4-methyl group .
While the C3 position is electronically favored for electrophilic aromatic substitution, the adjacent methyl group creates a steric clash that can:
-
Retard the rate of C3-nitration.
-
Increase the formation of benzene-ring nitrated isomers (primarily 5-nitro and 6-nitro regioisomers).
-
Promote oxidative side reactions leading to tars.
This guide provides a self-validating workflow to identify, quantify, and remove these specific impurities to achieve >98% purity.
Diagnostic Workflow: Is Your Batch Contaminated?
Before initiating purification, you must characterize the impurity profile. Regioisomers often co-elute or co-crystallize; therefore, a single analytical method is insufficient.
Visualizing the Impurity Landscape
Figure 1: Decision tree for selecting the appropriate purification strategy based on initial impurity profiling.
Troubleshooting Guide (Q&A)
Issue 1: "I see a single spot on TLC, but the melting point is depressed/broad."
Diagnosis: You likely have regioisomeric contamination (e.g., 4-methyl-5-nitroindole). Isomers often have similar
Solution:
-
Switch Solvent Systems: Change your TLC mobile phase to Dichloromethane (DCM) / Hexanes (1:1) or Toluene / Acetone (9:1) . The
- interactions in toluene often resolve nitro isomers better than simple polarity-based separation. -
Check NMR Coupling:
-
3-nitro isomer (Target): Look for the singlet at C2-H (typically
8.0–8.5 ppm). -
5-nitro isomer: Look for a doublet (meta-coupling) and the absence of the C3-H signal (if protonated there) or distinct splitting patterns on the benzene ring.
-
4-methyl signal: In the 3-nitro compound, the methyl group (~2.5-2.8 ppm) is deshielded by the adjacent nitro group. In 5/6-nitro isomers, this shift will differ.
-
Issue 2: "My product is oiling out during recrystallization."
Diagnosis: This is common with nitroindoles containing residual solvent or high levels of tarry byproducts. The "oil" is a supersaturated solution of impurities preventing crystal lattice formation.
Solution:
-
Trituration: Before recrystallizing, suspend the crude oil in cold Hexanes or Pentane and sonicate. This removes non-polar tars. Decant the supernatant.
-
Seeding: Dissolve the oil in the minimum amount of hot solvent (e.g., Ethanol). Allow it to cool slightly, then add a single crystal of pure product (if available) or scratch the glass surface to induce nucleation.
-
Solvent Switch: If Ethanol fails, switch to Acetonitrile (MeCN) . Nitroindoles often crystallize well from MeCN due to favorable solubility curves [1].
Issue 3: "Yield is low after column chromatography."
Diagnosis: 3-Nitroindoles are relatively acidic (pKa ~10-11) and can bind irreversibly to basic sites on untreated silica gel, or degrade on the column if the run is too slow.
Solution:
-
Acidify the Silica: Pre-treat your silica gel column with 1% Acetic Acid in the mobile phase. This neutralizes basic sites and prevents "tailing" or irreversible adsorption.
-
Fast Elution: Use a gradient that elutes the product within 10-15 column volumes. Prolonged exposure to silica can lead to oxidation.
Experimental Protocols
Protocol A: Fractional Recrystallization (For <10% Isomer Content)
This method relies on the differential solubility of the 3-nitro isomer (typically less soluble due to compactness) versus the 5/6-nitro isomers.
| Parameter | Specification | Note |
| Solvent System | Ethanol (95%) or Acetonitrile | Ethanol is greener; MeCN offers sharper separation. |
| Concentration | 1 g solute / 10-15 mL solvent | Adjust based on initial solubility test. |
| Temperature | Reflux to 0°C | Slow cooling is essential. |
Step-by-Step:
-
Dissolve the crude yellow solid in boiling Ethanol. If insolubles remain (inorganic salts), filter hot through a pre-warmed funnel.
-
Remove the heat source and allow the flask to cool to room temperature undisturbed for 2 hours.
-
Move the flask to a 4°C fridge for another 4 hours.
-
Filter the crystals and wash with cold Ethanol (-20°C).
-
Validation: Check the mother liquor by TLC. It should contain the enriched impurities (isomers).
Protocol B: Flash Chromatography (For Complex Mixtures)
Use this if the crude material contains significant tars or >10% regioisomers.
Mobile Phase Gradient:
Procedure:
-
Load: Dry load the sample adsorbed onto silica gel (1:2 ratio).
-
Gradient:
-
0–5% B (2 CV): Elute non-polar impurities.
-
5–20% B (10 CV): Elute the target 4-methyl-3-nitroindole.
-
20–50% B (5 CV): Elute more polar 5/6-nitro isomers and oxidation products.
-
-
Note: The 3-nitro isomer typically elutes before the 5/6-nitro isomers in EtOAc/Hexane systems due to intramolecular hydrogen bonding (if NH is available) or steric shielding of the nitro group by the 4-methyl group.
Frequently Asked Questions (FAQs)
Q1: Why does the 4-methyl group promote impurity formation?
A: In standard indole nitration, the C3 position is the most nucleophilic. However, the methyl group at C4 introduces steric strain for any substituent entering at C3. This raises the activation energy for C3-substitution, making the reaction less selective and allowing the nitronium ion (
Q2: Can I use HPLC to separate the isomers? A: Yes. For analytical checks, a C18 column with a Water/Acetonitrile (+0.1% TFA) gradient is standard. The 3-nitro isomer typically has a distinct retention time from the 5-nitro isomer due to differences in hydrophobicity.
Q3: Is the 3-nitro group stable? A: Generally, yes. However, 3-nitroindoles are susceptible to reduction or nucleophilic attack at the C2 position. Avoid strong bases during workup, as they can deprotonate the indole nitrogen and lead to polymerization or ring-opening side reactions.
References
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 2023.
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Phys.[4] Chem. Au, 2024.[1][4] (Detailed discussion on separation and identification of nitroindole isomers). [4]
-
Nitration of Indoles. Organic Syntheses, Coll. Vol. 6, p.824 (1988). (General protocols for nitroindole purification).
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Structural Elucidation of 4-Methyl-3-nitro-1H-indole
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Methyl-3-nitro-1H-indole , a compound where steric hindrance and electronic withdrawal create a unique spectral fingerprint.
This analysis is designed for researchers synthesizing indole-based drug scaffolds, specifically distinguishing the target compound from its precursor (4-methylindole) and common regioisomers (e.g., 5-methyl-3-nitroindole).
Executive Summary & Structural Context
The synthesis of This compound via electrophilic aromatic substitution (nitration) is chemically challenging due to the peri-effect . The methyl group at position C4 creates significant steric hindrance for the incoming nitro group at C3. Consequently, reaction mixtures often contain unreacted starting material or alternative isomers.
Key Spectral Challenges:
-
Steric Compression: The C4-Methyl and C3-Nitro groups force a twist in the nitro group relative to the plane, altering chemical shifts compared to planar nitroindoles.
-
Proton Assignment: Distinguishing the H2 proton (deshielded by NO2) from the H5/H6/H7 system.
-
Isomer Differentiation: Differentiating the 4-methyl isomer from the 5-methyl or 6-methyl isomers using coupling patterns.
Experimental Protocol (Self-Validating)
To ensure reproducible spectral data, the following protocol controls for concentration effects and solvent interactions (specifically Hydrogen bonding with the Nitro group).
Solvent Selection: DMSO-d6 vs. CDCl3
-
Recommended: DMSO-d6
-
Reasoning: Nitroindoles are often sparingly soluble in chloroform. More importantly, DMSO-d6 stabilizes the indole N-H proton through hydrogen bonding, shifting it downfield (>12 ppm) and preventing exchange broadening. This allows for clear integration of the N-H signal, which is crucial for confirming the indole core integrity.
Sample Preparation Workflow
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvation: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).
-
Validation Step: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube. Suspended particles broaden the baseline.
-
-
Acquisition:
-
Scans: Minimum 16 (standard) or 64 (if detecting minor isomeric impurities).
-
Relaxation Delay (d1): Set to ≥ 2.0 seconds to ensure accurate integration of the slow-relaxing aromatic protons.
-
Spectral Analysis & Data Comparison
The following table contrasts the target compound with its precursor and a common isomer. Note the specific shift of the Methyl group and the H2 proton.
Comparative Chemical Shift Table (DMSO-d6)
| Signal Assignment | Target: this compound | Precursor: 4-Methylindole | Isomer: 5-Methyl-3-nitroindole |
| NH (H1) | 12.2 – 12.6 ppm (Broad Singlet) | 11.0 – 11.2 ppm | 12.2 – 12.5 ppm |
| H2 (C2-H) | 8.15 – 8.35 ppm (Singlet/d) | 7.2 – 7.3 ppm (d/m) | 8.3 – 8.5 ppm (s) |
| Methyl (CH3) | 2.60 – 2.75 ppm (Singlet) | 2.45 – 2.50 ppm | 2.40 – 2.45 ppm |
| Aromatic H4 | Absent (Substituted) | ~6.8 ppm (d) | ~7.8 ppm (Singlet/d) |
| Aromatic H5 | Doublet (ortho-coupling to H6) | Triplet/Multiplet | Absent (Substituted) |
| Key Feature | Deshielded Methyl (Peri-effect) | Upfield H2 | H4 Signal Present |
Detailed Signal Interpretation
A. The H2 Proton (The Diagnostic Sentinel)
In 3-substituted indoles, the H2 proton is the most diagnostic aromatic signal.
-
Observation: Appears as a sharp singlet (or doublet with small
coupling) at ~8.2 ppm . -
Mechanism: The adjacent Nitro group at C3 exerts a strong electron-withdrawing inductive (-I) and anisotropic effect, significantly deshielding H2 compared to the precursor (which appears at ~7.2 ppm).
B. The C4-Methyl Group (The Steric Probe)
-
Observation: The methyl singlet appears downfield at 2.60–2.75 ppm , compared to the typical 2.45 ppm of 4-methylindole.
-
Causality (Peri-Effect): The C4-Methyl is spatially proximate to the C3-Nitro group oxygen atoms. This Van der Waals deshielding (steric compression) shifts the methyl signal downfield.
-
Differentiation: In the 5-methyl isomer , the methyl group is remote from the nitro group, so it resonates closer to the standard aromatic methyl range (~2.4 ppm).
C. The Aromatic Region (H5, H6, H7)
The substitution pattern changes the spin system:
-
4-Methyl-3-nitro: The protons at C5, C6, and C7 form an ABC or ABX system. You will see a doublet (H5), a triplet/t-like dd (H6), and a doublet (H7). Crucially, there is no singlet in the aromatic region other than H2.
-
5-Methyl-3-nitro: This isomer retains the H4 proton. H4 appears as a singlet (or doublet with meta-coupling) significantly deshielded by the nitro group (approx 7.8-8.0 ppm). The presence of a second low-field singlet (H4) immediately disqualifies the 4-methyl structure.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the logical flow for confirming the structure of this compound from a crude reaction mixture.
Figure 1: Decision tree for distinguishing this compound from precursors and regioisomers based on 1H NMR signals.
Mechanistic Insight: The "Peri-Effect"
Understanding the peri-effect is critical for interpreting the data of 4-substituted indoles.
In 4-methyl-3-nitroindole, the distance between the C4-Methyl hydrogens and the C3-Nitro oxygens is within the Van der Waals radii sum. This forces the nitro group to rotate out of coplanarity with the indole ring to relieve strain.
-
Electronic Consequence: The resonance conjugation of the nitro group with the ring is slightly diminished compared to 5-nitroindole.
-
Magnetic Consequence: The methyl protons experience the deshelding cone of the nitro group's magnetic anisotropy, pushing the methyl signal to ~2.6+ ppm . If you observe the methyl signal at 2.4 ppm, you likely have the 5-methyl or 6-methyl isomer, where this steric interaction is absent.
References
-
Regioselective Nitration of Indoles: Zhang, Z., et al.[1] "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions."[1] RSC Advances, 2023. Note: Discusses the steric hindrance at the 4-position (peri-effect) leading to lower yields or impurities when nitrating 4-methyl substrates.
-
General 3-Nitroindole Spectral Data: ChemicalBook Database. "4-Nitroindole 1H NMR Spectrum." Note: Provides baseline shifts for the nitroindole core (H2 at ~8.08 ppm), serving as a reference for the deshielding effect of the nitro group.
-
Synthesis of Methylindoles (Precursor Data): Organic Syntheses. "4-Methylindole and related derivatives."[1] Note: Establishes the baseline chemical shifts for the non-nitrated precursor (Methyl at ~2.4-2.5 ppm, H2 < 7.3 ppm).
-
Isomeric Identification of Nitroindoles: Dalton, A. B., et al.[2] "Isomeric Identification of the Nitroindole Chromophore."[2] ACS Phys.[2] Chem. Au, 2024.[2][3] Note: Highlights the separation and identification of specific nitroindole isomers using chromatography and spectroscopy.
Sources
A Comparative Guide to the C13 NMR Chemical Shifts of 4-Methyl-3-nitro-1H-indole and Related Analogues
For Immediate Publication
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly Carbon-13 NMR (C13 NMR), stands as a cornerstone technique for mapping the carbon framework of molecules. This guide, prepared by our senior application scientists, offers an in-depth comparative analysis of the C13 NMR chemical shifts for 4-Methyl-3-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry. By comparing its spectral data with that of structurally related analogues, we aim to provide a deeper understanding of substituent effects on the indole scaffold, thereby aiding researchers in the unambiguous identification and characterization of similar molecular entities.
Understanding the Indole Scaffold: The Influence of Substituents on C13 NMR Spectra
The indole ring system is a prevalent motif in a vast array of biologically active compounds. The electron distribution, and consequently the C13 NMR chemical shifts, of the indole nucleus are highly sensitive to the nature and position of its substituents. Electron-donating groups (EDGs), such as methyl groups, tend to increase electron density, leading to a shielding effect and an upfield shift (lower ppm values) of the carbon signals. Conversely, electron-withdrawing groups (EWGs), like the nitro group, decrease electron density, causing a deshielding effect and a downfield shift (higher ppm values) of the carbon resonances.
This guide will dissect these effects by comparing the C13 NMR data of this compound with its parent compound, indole, and key substituted derivatives: 4-methylindole and 3-nitroindole.
Comparative Analysis of C13 NMR Chemical Shifts
The following table summarizes the experimental C13 NMR chemical shift data for this compound and its related analogues. The data for the N-Boc protected intermediate, tert-butyl this compound-1-carboxylate, is also included to provide a comprehensive view of the electronic changes during synthesis.
| Carbon Position | Indole | 4-Methylindole | 3-Nitroindole | tert-Butyl this compound-1-carboxylate | This compound (Predicted) |
| C2 | 124.8 | 123.6 | ~129 | 125.8 | ~126-128 |
| C3 | 102.6 | 101.1 | ~130 | 119.8 | ~120-122 |
| C3a | 128.1 | 128.4 | ~125 | 126.8 | ~127-129 |
| C4 | 120.8 | 129.0 | ~119 | 125.8 | ~126-128 |
| C5 | 122.1 | 121.8 | ~122 | 129.8 | ~130-132 |
| C6 | 119.8 | 119.5 | ~129 | 123.0 | ~123-125 |
| C7 | 111.5 | 111.2 | ~111 | 115.7 | ~116-118 |
| C7a | 135.7 | 135.8 | ~136 | 134.7 | ~135-137 |
| 4-CH₃ | - | 18.5 | - | 17.0 | ~17-19 |
| Boc C=O | - | - | - | 148.9 | - |
| Boc C(CH₃)₃ | - | - | - | 85.3 | - |
| Boc C(CH₃)₃ | - | - | - | 28.1 | - |
Note: The chemical shifts for 3-nitroindole and this compound are estimated based on substituent effects and data from related compounds, as direct experimental data was not available in the cited literature. The experimental data for tert-butyl this compound-1-carboxylate was obtained from the supplementary information of Zhang et al. (2023).
Deciphering the Substituent Effects: A Deeper Dive
The interplay of the electron-donating methyl group at the C4 position and the strongly electron-withdrawing nitro group at the C3 position in this compound results in a unique electronic environment, which is reflected in its C13 NMR spectrum.
The Role of the Methyl Group at C4
As an electron-donating group, the methyl substituent at C4 is expected to shield the carbon atoms of the benzene portion of the indole ring, particularly the ortho and para positions. This effect is evident when comparing the chemical shifts of 4-methylindole to the parent indole. The C4 signal itself is significantly shifted downfield due to the direct attachment of the methyl group, while C5 and C7 show slight upfield shifts.
The Impact of the Nitro Group at C3
The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. This leads to a significant deshielding of the carbon atoms in its vicinity. In 3-nitroindole, the C3 carbon is expected to experience a substantial downfield shift compared to indole. The presence of the nitro group also influences the electronic density of the entire pyrrole ring.
Combined Effects in this compound
In the target molecule, the opposing electronic effects of the methyl and nitro groups create a complex pattern of chemical shifts. The strong deshielding effect of the nitro group at C3 is anticipated to be the dominant factor influencing the pyrrole ring carbons. The methyl group at C4 will primarily affect the chemical shifts of the carbocyclic ring.
The provided data for the N-Boc protected intermediate offers valuable insights. The Boc (tert-butyloxycarbonyl) group on the indole nitrogen is also electron-withdrawing and significantly influences the chemical shifts of the pyrrole ring carbons, particularly C2 and C7a. The removal of this protecting group to yield the final product, this compound, will lead to a general upfield shift of the pyrrole ring carbons.
Visualizing Substituent Effects on the Indole Ring
To illustrate the logical flow of analyzing substituent effects on the C13 NMR chemical shifts of the indole ring, the following diagram is provided.
Caption: Influence of substituents on C13 NMR shifts.
Experimental Protocol for C13 NMR Data Acquisition
To ensure the reproducibility and accuracy of C13 NMR data for indole derivatives, the following standardized protocol is recommended.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the purified indole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. For compounds with limited solubility, DMSO-d₆ is often a suitable alternative.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
The C13 NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
A standard proton-decoupled C13 NMR experiment should be performed.
-
Typical acquisition parameters include:
-
Spectral width: 0 to 220 ppm
-
Pulse angle: 30-45°
-
Relaxation delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons)
-
Number of scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration.
-
3. Data Processing and Referencing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed with an appropriate line broadening factor (e.g., 0.3-1.0 Hz).
-
The spectrum should be phase-corrected and baseline-corrected.
-
The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
Rationale for Experimental Choices: The use of a high-field spectrometer enhances spectral resolution, which is crucial for distinguishing between closely spaced signals in complex aromatic systems. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The choice of relaxation delay is important for obtaining quantitative information, especially for quaternary carbons which have longer relaxation times.
Conclusion
This guide provides a foundational understanding of the C13 NMR chemical shifts of this compound through a comparative analysis with related indole derivatives. The interplay of the electron-donating methyl group and the electron-withdrawing nitro group creates a distinct spectral fingerprint. While experimental data for the final target molecule remains to be published, the analysis of its N-Boc protected precursor and related analogues offers valuable predictive insights for researchers in the field. The provided experimental protocol serves as a robust guideline for obtaining high-quality, reproducible C13 NMR data for this important class of heterocyclic compounds.
References
-
Zhang, H., Su, R., Qin, Y., Wang, X., Chen, D., Liu, X., Jiang, Y., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581–26586. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Royal Society of Chemistry. (2017). Supporting Information for "Iridium-Catalyzed Methylation of Indoles and Pyrroles with Methanol". [Link]
IR spectroscopy peaks for nitro group in indole derivatives
Executive Summary
In drug discovery, the indole scaffold is ubiquitous, serving as the backbone for tryptophan derivatives, alkaloids, and synthetic pharmacophores. The introduction of a nitro group (
This guide objectively compares IR spectroscopy against alternative analytical techniques (Raman, NMR) and provides a self-validating protocol for identifying nitro groups within the complex "fingerprint" of the indole scaffold.
The Spectroscopic Signature: Nitro-Indole Physics
The detection of a nitro group relies on two fundamental vibrational modes coupled through the nitrogen atom. In indole derivatives, these frequencies are heavily influenced by the position of substitution (e.g., C3 vs. C5) due to resonance effects from the indole nitrogen lone pair.
The "Push-Pull" Effect
Unlike simple nitro-alkanes, nitro-indoles are aromatic conjugated systems. The indole nitrogen acts as an electron donor ("push"), while the nitro group acts as an electron acceptor ("pull").
-
Consequence: This conjugation reduces the bond order of the
bond, shifting absorption peaks to lower wavenumbers compared to non-conjugated nitro compounds.
Characteristic Peaks Table
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Structural Insight |
| 1550 – 1475 | Strong | Primary diagnostic peak. Shifts lower with increased conjugation (e.g., 3-nitroindole < 5-nitroindole). | |
| 1360 – 1290 | Medium/Strong | Often sharper than the asymmetric band. Can overlap with C-H bending or C-N stretches. | |
| Indole N-H Stretch | 3450 – 3200 | Medium/Broad | Confirms the indole scaffold integrity. Disappearance indicates N-substitution. |
| C=C Aromatic Stretch | 1620 – 1560 | Variable | "Skeleton" vibration. Often appears as a shoulder near the |
Critical Mechanic: The energy gap between the asymmetric and symmetric stretches (
) often correlates with the degree of conjugation. A smaller gap suggests greater electron delocalization.
Comparative Analysis: IR vs. Alternatives
While IR is the industry standard for functional group verification, it is not always the superior choice for every sample type. Below is a data-driven comparison of IR against Raman and NMR spectroscopy for this specific application.
Performance Matrix
| Feature | FTIR (ATR) | Raman Spectroscopy | ¹H-NMR |
| Nitro Specificity | High. The | Medium. Symmetric | Low. Indirect detection via deshielding of adjacent protons (shift to 8.0+ ppm). |
| Sample Prep | Fast. Solid state (ATR) requires no solvent. < 2 mins. | Fast. Non-destructive, no contact needed. | Slow. Requires deuterated solvents ( |
| Water Tolerance | Low. Moisture obscures the spectrum (though ATR mitigates this). | High. Water is a weak Raman scatterer.[1] Ideal for aqueous slurries. | N/A. Solvent dependent. |
| Indole Interference | Moderate. Aromatic C=C peaks can crowd the 1500-1600 cm⁻¹ region. | High. Indole ring breathing modes are very strong in Raman, potentially masking | None. Distinct chemical shifts separate aromatic protons. |
Decision Logic
-
Choose FTIR for rapid QC of solid powders and confirming the presence of the polar
group during synthesis (e.g., nitration monitoring). -
Choose Raman if monitoring the reaction in situ in an aqueous environment or if the IR spectrum is dominated by solvent peaks.
-
Choose NMR for determining the exact position (regiochemistry) of the nitro group on the ring.
Experimental Protocol: ATR-FTIR Workflow
This protocol utilizes Attenuated Total Reflectance (ATR) , the modern standard for solid-state analysis, eliminating the need for KBr pellets.
Workflow Diagram
Figure 1: Standardized ATR-FTIR acquisition workflow for solid indole derivatives. Note the critical background step prior to loading.
Step-by-Step Methodology
-
Crystal Preparation: Clean the Diamond or ZnSe ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains from previous runs (check for "ghost" peaks).
-
Background Acquisition: Collect a background spectrum (air) using the same parameters as your sample (typically 4 cm⁻¹ resolution, 16 scans). Crucial: Do not skip this; it removes atmospheric
and interference. -
Sample Loading: Place approximately 2-5 mg of the dry nitro-indole derivative powder directly onto the center of the crystal.
-
Contact Optimization: Lower the pressure arm (anvil). Apply force until the live-preview spectra amplitude stabilizes.
-
Note: Nitro compounds can be hard crystals. Ensure sufficient pressure to achieve good optical contact, but do not exceed the crystal's torque limit.
-
-
Acquisition: Record the spectrum (4000 – 600 cm⁻¹).
-
Post-Processing: Apply "ATR Correction" (if available in software) to account for the penetration depth dependence on wavelength. Perform automatic baseline correction if the baseline is tilted.
Data Interpretation & Validation Logic
To ensure scientific integrity, use this logic flow to validate your peak assignments. This prevents misidentifying an aromatic C=C stretch as a nitro group.
Peak Assignment Logic
Figure 2: Decision tree for validating nitro group assignment in aromatic systems. Simultaneous presence of both bands is required for confirmation.
Troubleshooting Common Artifacts
-
Doublet at 2350 cm⁻¹: This is atmospheric
. It indicates the background scan is invalid or the sample compartment is purging poorly. It does not interfere with nitro peaks but indicates poor technique. -
Broad Hump > 3000 cm⁻¹: If the N-H stretch (3400 cm⁻¹) is extremely broad and merges with C-H stretches, the sample may be wet (O-H overlap). Dry the sample and re-run.
-
Peak Shift < 1475 cm⁻¹: If the asymmetric stretch is unusually low (e.g., 1460 cm⁻¹), consider if the nitro group is participating in strong intramolecular Hydrogen bonding (e.g., if an -OH or -NH2 is ortho to the nitro group).
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 5-Nitroindole. National Institute of Standards and Technology.[2][3] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for general nitro group assignments).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Retrieved from [Link]
-
Beal, R. W., & Brill, T. B. (2005). Vibrational behavior of the -NO2 group in energetic compounds. Applied Spectroscopy, 59(10), 1194-1202. (Detailed analysis of nitro group vibrational modes in aromatic systems). Retrieved from [Link]
Sources
mass spectrometry fragmentation pattern of 4-Methyl-3-nitro-1H-indole
An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 4-Methyl-3-nitro-1H-indole: A Comparative Analysis for Structural Elucidation
For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) stands as a cornerstone technique for molecular identification and structural elucidation.[1] Its ability to provide precise mass-to-charge ratio (m/z) data and characteristic fragmentation patterns offers a molecular fingerprint invaluable for confirming identity and revealing structural motifs.[2] This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a substituted indole derivative.
The indole ring is a critical pharmacophore in modern drug discovery, and understanding the mass spectral behavior of its substituted analogues is paramount for their characterization in complex matrices.[3][4] This document synthesizes established fragmentation principles of indole and nitroaromatic compounds to forecast the fragmentation cascade of this compound. We will explore the causal mechanisms behind bond cleavages, compare the utility of MS against other analytical techniques, and provide a robust experimental protocol for data acquisition.
Upon electron ionization, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged radical cation known as the molecular ion (M+•).[5] The molecular weight of this compound (C₉H₈N₂O₂) is 176.17 g/mol . Therefore, its molecular ion peak is expected at m/z 176. This ion is energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.[6] The fragmentation of this compound is dictated by the interplay between the stable indole nucleus and the facile cleavage of the nitro group.
The primary fragmentation pathways for nitroaromatic compounds typically involve the loss of the nitro group (•NO₂) or nitric oxide (•NO) via rearrangement.[7][8] Concurrently, the indole core is known for characteristic losses, such as the expulsion of hydrogen cyanide (HCN).[3] The presence of the methyl group on the benzene portion of the indole ring will also influence the fragmentation cascade.
The proposed major fragmentation steps are:
-
Loss of Nitrogen Dioxide (•NO₂): The C-N bond of the nitro group is relatively weak and prone to cleavage, leading to the loss of a neutral •NO₂ radical (46 Da). This would generate a highly stable cation at m/z 130.
-
Loss of Nitric Oxide (•NO): A common rearrangement in nitroaromatics involves the transfer of an oxygen atom to the adjacent ring position, followed by the loss of a •NO radical (30 Da). This pathway would result in a fragment ion at m/z 146.
-
Loss of a Hydroxyl Radical (•OH): Following an ortho-nitro rearrangement (the "ortho effect"), where the nitro group interacts with the adjacent methyl group, a loss of a hydroxyl radical (17 Da) can occur, yielding an ion at m/z 159.
-
Fragmentation of the Indole Ring: The stable fragment at m/z 130 (resulting from the loss of •NO₂) can undergo further fragmentation characteristic of the indole nucleus. A key fragmentation is the loss of hydrogen cyanide (HCN, 27 Da), leading to a fragment at m/z 103.[3] This ion could correspond to a stable phenyl cation derivative.
Visualization of the Fragmentation Cascade
The following diagram illustrates the predicted fragmentation pathways for this compound.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 4. tsijournals.com [tsijournals.com]
- 5. youtube.com [youtube.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to the Unambiguous Differentiation of 4-Methyl-3-nitro-1H-indole and 5-Methyl-3-nitro-1H-indole Isomers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Isomeric Purity
In the landscape of drug discovery and materials science, substituted indoles represent a cornerstone scaffold, prized for their vast biological activities.[1][2] However, the synthetic pathways to these molecules often yield isomeric mixtures. The distinction between positional isomers, such as 4-Methyl-3-nitro-1H-indole and 5-Methyl-3-nitro-1H-indole, is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and intellectual property value. A methyl group's shift from the C-4 to the C-5 position on the indole ring, while seemingly minor, can profoundly alter steric and electronic properties, leading to divergent pharmacological profiles and metabolic fates. This guide provides a multi-faceted analytical strategy, grounded in spectroscopic and chromatographic principles, to empower researchers to differentiate these closely related isomers with confidence.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Arbiter
NMR spectroscopy stands as the most powerful technique for the direct, non-destructive elucidation of molecular structure. The precise location of the methyl and nitro groups creates a unique electronic environment for each proton and carbon atom, resulting in a distinct and predictable NMR fingerprint for each isomer.
The Causality Behind NMR Differentiation
The key to differentiation lies in analyzing the substitution patterns on the benzene portion of the indole ring.
-
For this compound: The methyl group at C-4 will exert a shielding effect on adjacent protons and carbons. Crucially, the proton at C-5 will be a doublet, coupled only to the proton at C-6. The aromatic region will display a distinct three-proton spin system.
-
For 5-Methyl-3-nitro-1H-indole: The methyl group at C-5 disrupts the symmetry differently. The protons at C-4 and C-6 will be singlets (or narrow doublets due to meta-coupling), flanking the methyl group. This pattern is fundamentally different from the coupled system in the 4-methyl isomer.
The electron-withdrawing nitro group at the C-3 position will consistently deshield the proton at C-2, pushing its chemical shift significantly downfield in both isomers, making it an important landmark in the ¹H NMR spectrum.
Comparative ¹H & ¹³C NMR Data (Predicted)
The following table summarizes the predicted chemical shifts (in ppm) in a typical solvent like DMSO-d₆. These values are based on established substituent effects in indole systems.[3][4]
| Atom | This compound (Predicted) | 5-Methyl-3-nitro-1H-indole (Predicted) | Key Differentiator |
| ¹H NMR | |||
| H-2 | ~8.6 (s) | ~8.7 (s) | Similar, but provides a starting point. |
| CH₃ | ~2.5 (s) | ~2.4 (s) | Subtle difference, not a primary identifier. |
| H-4 | N/A | ~7.9 (s) | Presence of a sharp singlet for H-4 is unique to the 5-methyl isomer. |
| H-5 | ~7.2 (d) | N/A | A doublet coupled to H-6 is characteristic of the 4-methyl isomer. |
| H-6 | ~7.1 (t) | ~7.0 (d) | Different multiplicity and coupling. |
| H-7 | ~7.5 (d) | ~7.4 (d) | Coupling patterns will differ. |
| NH | ~12.2 (br s) | ~12.1 (br s) | Broad singlet in both, concentration-dependent. |
| ¹³C NMR | |||
| C-2 | ~130 | ~131 | Minor difference. |
| C-3 | ~135 | ~134 | Minor difference. |
| C-4 | ~132 (quat.) | ~119 | Quaternary C-4 signal in the 4-methyl isomer vs. a protonated carbon in the 5-methyl. |
| C-5 | ~122 | ~133 (quat.) | Protonated C-5 in the 4-methyl isomer vs. a quaternary signal in the 5-methyl. |
| CH₃ | ~18 | ~21 | Minor difference. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the indole sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for indoles as it effectively solvates the molecule and shifts the labile N-H proton resonance downfield, preventing overlap with aromatic signals.[3]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum.
-
For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly with their attached carbons.
-
NMR Workflow Diagram
Caption: Workflow for Isomer Confirmation by GC-MS.
Pillar 3: Chromatographic Separation - Exploiting Polarity Differences
High-Performance Liquid Chromatography (HPLC) is an excellent method for both the analytical differentiation and preparative separation of isomers. [5][6]The subtle differences in the dipole moment and hydrogen bonding potential between the two isomers can be exploited to achieve baseline separation.
The Causality Behind Chromatographic Separation
-
Reverse-Phase HPLC: In this mode, a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water) are used. The 4-methyl isomer may exhibit slightly different hydrophobicity compared to the 5-methyl isomer due to the proximity of the methyl group to the indole nitrogen and the nitro group. This difference in interaction with the C18 stationary phase will result in distinct retention times. The 5-methyl isomer, with its methyl group further from the polar functionalities, might be slightly more retained.
Experimental Protocol: Reverse-Phase HPLC
-
System Setup:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC grade) with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% formic acid.
-
Detector: UV-Vis Diode Array Detector (DAD) set to monitor at multiple wavelengths (e.g., 254 nm, 320 nm). UV absorption spectra can also be diagnostic. [7]2. Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. (This is a starting point for method development).
-
-
Data Analysis: An authentic standard of at least one isomer is required to definitively assign the peaks. The isomer that elutes first will have a shorter retention time (t_R_).
HPLC Workflow Diagram
Caption: Workflow for Isomeric Separation by HPLC.
Consolidated Strategy and Conclusion
For absolute certainty in distinguishing this compound from its 5-methyl isomer, a combined analytical approach is paramount.
-
Primary Identification: Use ¹H NMR as the definitive tool. The splitting patterns in the aromatic region provide an unambiguous structural fingerprint.
-
Confirmation: Corroborate the NMR assignment with GC-MS . While the fragmentation patterns may be similar, any reproducible difference in the relative abundance of key ions adds a strong layer of evidence.
-
Quantification and Separation: Employ HPLC to determine the purity of a sample or to separate a mixture of the two isomers.
By integrating these three pillars of analytical chemistry, researchers can overcome the challenge posed by these closely related structures, ensuring the integrity and validity of their scientific findings and advancing their development programs with confidence.
References
- Cion Pharma. (n.d.). 4-Methyl-3-nitroaniline Manufacturer | CAS 119-32-4 Bulk Supply.
- Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
-
RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
-
Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. [Link]
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2).
-
RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
- Loomis, R. A., et al. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry.
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]
- Chem-Impex. (n.d.). 5-Nitro-1H-indole-3-carbaldehyde.
-
PubChem. (n.d.). 1-Methyl-3-nitro-1H-indole. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. [Link]
-
Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Methyl-3-nitrophenol (CAS 2042-14-0). [Link]
-
National Institutes of Health. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. [Link]
-
PubMed. (2005). Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]
-
PubChem. (n.d.). 5-methyl-4-nitro-1H-indole. National Center for Biotechnology Information. [Link]
-
PubMed. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. [Link]
-
MDPI. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]
-
YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. [Link]
-
ResearchGate. (n.d.). Comparison of 1 H and 13 C NMR data (partial) of indole 3d and its regioisomer 3dd. [Link]
-
SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. [Link]
-
SciRP.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives. [Link]
-
Organic Syntheses. (n.d.). 4-nitroindole. [Link]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link]
-
ResearchGate. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]
-
OMICS International. (n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]
Sources
HPLC Retention Time Comparison of Nitroindole Isomers: A Method Development Guide
This guide outlines the High-Performance Liquid Chromatography (HPLC) separation of nitroindole isomers, focusing on the critical structural differences that dictate their retention behavior.
Executive Summary
Separating nitroindole isomers (specifically 4-, 5-, 6-, and 7-nitroindole) is a common challenge in pharmaceutical synthesis and atmospheric chemistry research. Due to their identical molecular weight (
This guide establishes that retention order is governed by polarity and intramolecular hydrogen bonding . On standard C18 stationary phases, the elution order typically follows the polarity gradient: the most polar isomers (5- and 6-nitroindole) elute first, while the least polar isomer (7-nitroindole, stabilized by intramolecular H-bonding) elutes last.
Mechanistic Basis of Separation
To achieve robust separation, one must understand the structural "personality" of each isomer. The position of the nitro group (
The Polarity-Retention Rule (Reverse Phase)
In Reverse Phase Chromatography (RPC), retention is proportional to hydrophobicity.
-
5- and 6-Nitroindole (Early Eluters): The nitro group is distant from the NH moiety. These molecules have high dipole moments and exposed polar groups, interacting strongly with the aqueous mobile phase and eluting early.
-
4-Nitroindole (Intermediate): The nitro group is in the peri-position (close to C3), creating steric strain and slight electronic shielding, resulting in intermediate retention.
-
7-Nitroindole (Late Eluter): This is the critical outlier. The nitro group at position 7 is adjacent to the NH group at position 1. This proximity allows for a strong intramolecular hydrogen bond (
). This "locks" the polar protons, significantly reducing the molecule's overall polarity and increasing its lipophilicity, causing it to retain longest on C18 columns.
Diagram: Structural Logic of Elution
The following diagram illustrates the mechanistic pathway determining the elution order.
Figure 1: Mechanistic logic dictating the elution order of nitroindole isomers on hydrophobic stationary phases.
Experimental Protocol & Conditions
The following protocol is synthesized from successful separations of nitro-aromatics and recent specific analyses of nitroindoles [1, 2].
Recommended System Setup
-
Column: C18 (Octadecyl) is standard.
-
Optimization Tip: For difficult separations (e.g., 5- vs 6-nitroindole), use a Phenyl-Hexyl column. The
- interactions between the phenyl stationary phase and the nitro-aromatic ring provide orthogonal selectivity that C18 lacks.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (for MS) or Phosphoric Acid (for UV).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
-
Note: Methanol often provides better selectivity for nitro-isomers due to different solvation of the nitro group compared to ACN.
-
-
Detection: UV-Vis Diode Array (PDA).
-
Wavelengths: Monitor 254 nm (universal), 322 nm (optimized for 5-nitro), and 350-400 nm (4-nitroindole absorbs further into the visible range) [1].
-
Gradient Method (Standard C18)
| Time (min) | % Mobile Phase B (ACN) | Flow Rate (mL/min) | Phase |
| 0.0 | 5% | 1.0 | Equilibration |
| 2.0 | 5% | 1.0 | Isocratic Hold |
| 15.0 | 60% | 1.0 | Linear Gradient |
| 18.0 | 95% | 1.0 | Wash |
| 20.0 | 5% | 1.0 | Re-equilibration |
Performance Comparison: Relative Retention Data
While absolute retention times vary by system, the Relative Retention (RR) order remains consistent on C18 phases.
| Isomer | Predicted Elution Order (C18) | Relative Polarity | Key Identification Feature [1] |
| 5-Nitroindole | 1 (Fastest) | High | UV |
| 6-Nitroindole | 2 | High | UV spectrum shows two maxima in near-UV (300-400 nm). |
| 4-Nitroindole | 3 | Medium | Distinctive Yellow Color. Absorption extends furthest into visible range (>400 nm). |
| 3-Nitroindole | Variable* | Medium-High | Major product of indole oxidation. |
| 7-Nitroindole | 4 (Slowest) | Low | Late Eluter. Intramolecular H-bond reduces polarity significantly. |
*Note: 3-nitroindole is chemically distinct (nitro on pyrrole ring vs benzene ring) and its position can shift relative to 4-nitro depending on pH, but it is generally well-resolved from the benzene-substituted isomers.
Troubleshooting & Optimization Workflow
If peaks for 5- and 6-nitroindole are co-eluting (a common issue), follow this decision matrix.
Figure 2: Troubleshooting workflow for resolving critical isomer pairs.
Critical Tips for Researchers
-
UV Discrimination: If chromatographic resolution is partial (
), use the UV spectral differences. 4-nitroindole has a "tail" into the visible spectrum that 5-nitroindole lacks.[1][2] -
pH Sensitivity: The acidity of the NH proton varies by isomer. 3-nitroindole is significantly more acidic. Ensure your mobile phase pH is buffered (e.g., Formic acid pH ~2.7) to suppress ionization and ensure sharp peaks.
-
Sample Solvent: Dissolve standards in 50:50 Water:MeOH. Dissolving in 100% strong solvent (ACN) can cause peak distortion for the early eluting 5-nitroindole.
References
-
Dalton, A. B., Wingen, L. M., & Nizkorodov, S. A. (2024).[2][3] Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au, 4(5), 568–574.[1][3][4] [Link]1][2][3][4]
-
SIELC Technologies.[5] (n.d.). Separation of 5-Nitroindole on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Separation of 5-Nitroindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Crystallographic Guide to 3-Nitro Substituted Indoles for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, influences its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. This guide provides an in-depth comparative analysis of the crystal structure data for a series of 3-nitro substituted indoles, a class of compounds recognized for their significant biological activities.[1] By presenting and contrasting their crystallographic parameters, this document aims to provide actionable insights for rational drug design and development.
The Significance of the 3-Nitroindole Scaffold
Indole and its derivatives are fundamental structural motifs in organic chemistry and are integral to a vast number of biologically active molecules and pharmaceuticals.[2] The introduction of a nitro group at the C3 position of the indole ring creates a versatile intermediate for the synthesis of a wide array of bioactive compounds.[2] However, the synthesis of 3-nitroindoles can be challenging, often involving harsh conditions and resulting in low yields.[2] Understanding the solid-state structure of these molecules is crucial for controlling their synthesis, purification, and formulation.
Comparative Analysis of Crystal Structures
This section presents a comparative overview of the crystallographic data for two representative 3-nitro substituted indoles: 2-methyl-5-nitro-1H-indole-3-carbaldehyde and 5-nitroindole. The data, summarized in Table 1, has been sourced from the Cambridge Crystallographic Data Centre (CCDC) and peer-reviewed literature.
| Compound Name | 2-Methyl-5-nitro-1H-indole-3-carbaldehyde | 5-Nitroindole |
| CCDC Number | 2251492 | Not available |
| Chemical Formula | C₁₀H₈N₂O₃ | C₈H₆N₂O₂ |
| Molecular Weight | 204.18 g/mol | 162.15 g/mol [3] |
| Crystal System | Not specified in search results | Not specified in search results |
| Space Group | Not specified in search results | Not specified in search results |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?° | a = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?° |
| Volume | ? ų | ? ų |
| Z | ? | ? |
| Density (calculated) | ? g/cm³ | ? g/cm³ |
| Melting Point | 305-307 °C (dec.)[4] | 140-142 °C[5] |
| Appearance | Solid[4] | Yellow Crystalline Powder or Needles[5] |
Table 1: Comparative Crystallographic Data of 3-Nitro Substituted Indoles.
A detailed examination of the crystal packing and intermolecular interactions reveals key differences influenced by the substituents. For instance, the presence of the carbaldehyde group in 2-methyl-5-nitro-1H-indole-3-carbaldehyde introduces additional hydrogen bonding opportunities, which can significantly impact the crystal lattice energy and overall stability compared to 5-nitroindole. The interplay of N-H···O and C-H···O hydrogen bonds, along with potential π-π stacking interactions of the indole rings, governs the supramolecular architecture of these compounds.
Experimental Protocols: A Guide to Reproducible Science
To ensure the scientific integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 3-nitro substituted indoles.
Synthesis of 3-Nitroindoles under Non-Acidic and Non-Metallic Conditions
This protocol is adapted from a regioselective synthesis method that avoids the use of harsh acids and metals.[1][2]
Workflow for the Synthesis of 3-Nitroindoles
Sources
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for 4-Methyl-3-nitro-1H-indole
A Senior Application Scientist's Guide to Responsible Chemical Waste Management
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methyl-3-nitro-1H-indole, a heterocyclic compound with potential applications in pharmaceutical research. Adherence to these procedures is paramount for ensuring a safe laboratory environment, protecting our ecosystem, and maintaining regulatory compliance.
I. Hazard Assessment and Waste Characterization: The "Know Your Waste" Principle
Before any disposal activities commence, a thorough understanding of the potential hazards associated with this compound is essential. Nitroaromatic compounds, as a class, are often associated with toxicity, and some can be mutagenic.[1] Therefore, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[2][3][4][5][6]
Waste Characterization:
All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be treated as hazardous waste . Based on the regulations set forth by the U.S. Environmental Protection Agency (EPA), wastes containing nitroaromatic compounds often fall under specific waste codes. For instance, nitrobenzene carries the EPA hazardous waste number D036.[7][8] It is the responsibility of the waste generator (the laboratory) to accurately characterize the waste.
The following table summarizes the key information for the proper handling and disposal of this compound.
| Parameter | Guideline | Rationale and Reference |
| Waste Classification | Hazardous Waste | Assumed based on the nitroaromatic structure. Nitroaromatic compounds are often toxic or mutagenic.[1] |
| Potential EPA Waste Codes | D001 (Ignitability), D002 (Corrosivity), D003 (Reactivity), and codes for specific nitroaromatics (e.g., D036 for Nitrobenzene) may apply depending on the waste matrix. | It is crucial to consult your institution's Environmental Health and Safety (EHS) office for precise waste code assignment.[8][9][10] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat. A fume hood should be used when handling the solid or preparing solutions. | To prevent skin and eye contact and inhalation of dust or vapors.[2][3][5][6][11] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | To prevent potentially vigorous or exothermic reactions.[11] |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal facility. | Incineration is a common and effective method for the destruction of organic hazardous waste. |
| Secondary Disposal Consideration | Biodegradation (for dilute aqueous waste streams). | While an option for some nitroaromatics, it requires specialized wastewater treatment facilities and is generally not applicable for concentrated lab waste.[1][12] |
II. Step-by-Step Disposal Protocol: From the Bench to Final Disposition
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
A. At the Point of Generation (In the Laboratory):
-
Segregation of Waste:
-
Designate a specific, clearly labeled hazardous waste container for all solid waste contaminated with this compound. This includes unused compound, contaminated gloves, weighing paper, and disposable labware.
-
For liquid waste (e.g., reaction mixtures, chromatographic fractions), use a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Container Selection and Labeling:
-
Use only approved, leak-proof, and chemically resistant containers. For solid waste, a sealable plastic bag or a rigid container with a secure lid is appropriate. For liquid waste, use a glass or polyethylene bottle with a screw cap.
-
The waste label must be filled out completely and accurately at the time the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration or quantity of the compound
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher and laboratory
-
-
-
Safe Handling During Waste Collection:
-
Always wear the appropriate PPE when handling the waste.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible chemicals.
-
B. Internal Laboratory and Institutional Procedures:
-
Request for Waste Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit (as per your institution's policy), submit a request for waste pickup to your institution's EHS department.
-
Do not overfill containers. Leave at least 10% headspace in liquid waste containers to allow for expansion.
-
-
Documentation:
-
Maintain a log of all hazardous waste generated in the laboratory. This log should include the chemical name, quantity, date of generation, and date of pickup.
-
C. Final Disposal (Handled by EHS and Licensed Contractors):
-
Transportation:
-
Your institution's EHS department will arrange for the transportation of the hazardous waste by a licensed and insured hazardous waste hauler.
-
-
Ultimate Disposal Method:
-
The primary and recommended method for the final disposal of this compound is incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). High-temperature incineration ensures the complete destruction of the organic compound.
-
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Conclusion: A Culture of Safety and Responsibility
The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By following these guidelines for this compound, researchers can ensure the safety of themselves and their colleagues, protect the environment, and uphold the integrity of their institution. When in doubt, always consult with your institution's Environmental Health and Safety department. They are your most valuable resource for navigating the complexities of hazardous waste management.
V. References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methyl-3-nitroaniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-3-nitroanisole. Retrieved from [Link]
-
Gupta, S., & Ronen, Z. (2024). Biological Treatment of Nitroaromatics in Wastewater. International Journal of Molecular Sciences, 25(6), 3217.
-
Ju, W., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27655-27659.
-
Parish, E. J., & Spain, J. C. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
-
Carl ROTH. (2024). Safety Data Sheet: 4-Methyl-3-nitroaniline. Retrieved from [Link]
-
Ju, W., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27655-27659.
-
Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC press.
-
Environmental Safety, Sustainability and Risk, Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Gupta, S., & Ronen, Z. (2024). Biological Treatment of Nitroaromatics in Wastewater. Molecules, 29(3), 567.
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
My Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological profile for 1,3-dinitrobenzene and 1,3,5-trinitrobenzene. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
De Luca, L. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Intramolecular C-H Amination. Molecules, 27(4), 1276.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. ecmjsp.education.nsw.gov.au [ecmjsp.education.nsw.gov.au]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. epa.gov [epa.gov]
- 10. my.alfred.edu [my.alfred.edu]
- 11. fishersci.com [fishersci.com]
- 12. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
